CP-346086 dihydrate
Description
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Properties
Molecular Formula |
C26H26F3N5O3 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate |
InChI |
InChI=1S/C26H22F3N5O.2H2O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24;;/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33);2*1H2 |
InChI Key |
QCUKFGSPPGIYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5.O.O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of CP-346086 Dihydrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 dihydrate is a potent, orally active small molecule inhibitor of the microsomal triglyceride transfer protein (MTP). This technical guide delineates the core mechanism of action of CP-346086, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways and experimental workflows. The primary therapeutic action of CP-346086 stems from its ability to block MTP, a critical chaperone protein in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine. This inhibition leads to a significant reduction in plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. The microsomal triglyceride transfer protein (MTP) plays a pivotal role in the assembly of very low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine, which are precursors to other apoB-containing lipoproteins. By inhibiting MTP, this compound offers a targeted therapeutic approach to reducing the production of these atherogenic lipoproteins.
Quantitative Pharmacological Data
The potency and efficacy of CP-346086 have been quantified in a variety of in vitro and in vivo studies. The following table summarizes the key quantitative data available for this compound.
| Parameter | Species/System | Value | Reference(s) |
| IC50 (MTP activity) | Human and Rodent | 2.0 nM | [1] |
| IC50 (apoB secretion) | HepG2 cells | 2.6 nM | [2] |
| IC50 (triglyceride secretion) | HepG2 cells | 2.6 nM | [2] |
| ED30 (plasma triglycerides) | Rats and Mice (single oral dose) | 1.3 mg/kg | [2] |
| ED50 (plasma triglycerides) | Healthy Human Volunteers (single oral dose) | 10 mg | |
| ED50 (VLDL cholesterol) | Healthy Human Volunteers (single oral dose) | 3 mg | |
| Maximal Inhibition (plasma triglycerides) | Healthy Human Volunteers (100 mg single dose, 4h post-treatment) | 66% | |
| Maximal Inhibition (VLDL cholesterol) | Healthy Human Volunteers (100 mg single dose, 4h post-treatment) | 87% | |
| Reduction in Total Cholesterol | Healthy Human Volunteers (30 mg/day for 2 weeks) | 47% | [3] |
| Reduction in LDL Cholesterol | Healthy Human Volunteers (30 mg/day for 2 weeks) | 72% | |
| Reduction in Triglycerides | Healthy Human Volunteers (30 mg/day for 2 weeks) | 75% | [3] |
Signaling Pathway of MTP Inhibition
The mechanism of action of CP-346086 is a direct inhibition of MTP within the endoplasmic reticulum (ER) of hepatocytes and enterocytes. This disruption of the lipoprotein assembly line has downstream effects on plasma lipid profiles.
Caption: Signaling pathway of MTP inhibition by CP-346086.
Experimental Protocols
In Vitro MTP Activity Assay (Representative Protocol)
This protocol is based on commercially available MTP activity assay kits and is designed to determine the direct inhibitory effect of CP-346086 on MTP.
Materials:
-
MTP Activity Assay Kit (e.g., Sigma-Aldrich MAK110)[4][5][6]
-
Purified MTP (from rat liver microsomes or recombinant human MTP)
-
This compound
-
DMSO (vehicle control)
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare assay buffers, donor particles, and acceptor particles as per the kit manufacturer's instructions.
-
Inhibitor Preparation: Prepare a stock solution of CP-346086 in DMSO. Create a serial dilution of CP-346086 to test a range of concentrations (e.g., 0.1 nM to 1 µM).
-
Assay Reaction:
-
In a 96-well plate, add the MTP assay buffer.
-
Add the donor and acceptor particles.
-
Add 1 µL of the CP-346086 dilution or DMSO (for control wells).
-
Initiate the reaction by adding the purified MTP enzyme.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at ~465 nm and emission at ~535 nm.[4]
-
Data Analysis: Calculate the percentage of MTP inhibition for each concentration of CP-346086 relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for in vitro MTP activity assay.
HepG2 Cell Apolipoprotein B (apoB) Secretion Assay (Representative Protocol)
This cell-based assay evaluates the effect of CP-346086 on the secretion of apoB, a key component of VLDL, from a human hepatoma cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
DMSO (vehicle control)
-
ELISA kit for human apoB
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate flasks until they reach 80-90% confluency.
-
Seeding: Seed the HepG2 cells into 24-well plates at a density of approximately 2 x 105 cells/well and allow them to adhere overnight.
-
Treatment:
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of CP-346086 or DMSO (vehicle control).
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
-
Sample Collection: After incubation, collect the cell culture medium from each well.
-
ApoB Quantification:
-
Centrifuge the collected medium to remove any cell debris.
-
Quantify the concentration of apoB in the supernatant using a human apoB ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the apoB concentrations to the total cell protein in each well. Calculate the percentage of inhibition of apoB secretion for each CP-346086 concentration relative to the DMSO control and determine the IC50 value.
In Vivo Efficacy Studies (General Methodology)
In vivo studies in animal models are crucial for determining the lipid-lowering effects of CP-346086.
Animal Models:
-
Rodents (Rats, Mice): Used for initial efficacy and dose-ranging studies.
-
Hyperlipidemic Models:
-
LDLR-/- mice: A model of familial hypercholesterolemia.
-
Watanabe-heritable hyperlipidemic (WHHL) rabbits: A model for homozygous familial hypercholesterolemia.[3]
-
General Procedure:
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the study.
-
Diet: Animals may be fed a standard chow diet or a high-fat/high-cholesterol diet to induce hyperlipidemia.
-
Drug Administration: CP-346086 is typically formulated in a suitable vehicle and administered orally (e.g., by gavage) once daily for a specified period (e.g., 2 weeks).
-
Blood Sampling: Blood samples are collected at baseline and at various time points during and after the treatment period. Plasma is separated by centrifugation.
-
Lipid Analysis: Plasma samples are analyzed for total cholesterol, LDL cholesterol, VLDL cholesterol, and triglycerides using enzymatic assays.
-
Tissue Analysis: At the end of the study, liver and intestinal tissues may be collected to assess triglyceride content.
Conclusion
This compound is a potent inhibitor of MTP with a clear mechanism of action that translates from in vitro enzyme and cell-based assays to in vivo efficacy in animal models and humans. Its ability to significantly reduce the secretion of apoB-containing lipoproteins and consequently lower plasma triglyceride and cholesterol levels underscores its therapeutic potential in the management of hyperlipidemia. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working on MTP inhibitors and novel lipid-lowering therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. MTP Activity Assay Kit, ยี่ห้อ Sigma [npchem.co.th]
- 6. MTP Activity Assay Kit Supplied by Roar Biomedical, Inc. | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the MTP Inhibition Pathway of CP-346086 Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 dihydrate is a potent small molecule inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, CP-346086 effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. This guide provides a comprehensive overview of the MTP inhibition pathway of CP-346086, supported by quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the core mechanisms and experimental workflows.
The MTP Inhibition Pathway of CP-346086
The primary mechanism of action of CP-346086 is the direct inhibition of MTP, a heterodimeric protein located in the lumen of the endoplasmic reticulum (ER). MTP facilitates the transfer of neutral lipids, such as triglycerides and cholesteryl esters, to the nascent apoB polypeptide. This lipidation process is essential for the proper folding of apoB and the formation of a mature, secretion-competent lipoprotein particle.
CP-346086 binds to MTP, obstructing its lipid transfer activity.[1] This blockade prevents the loading of lipids onto apoB, leading to the misfolding and subsequent intracellular degradation of apoB. Consequently, the assembly and secretion of VLDL from hepatocytes and chylomicrons from enterocytes are significantly attenuated.[1] This reduction in the production of precursor lipoproteins results in lower plasma concentrations of triglycerides and LDL cholesterol.[1]
Beyond this primary mechanism, the inhibition of MTP can also lead to downstream cellular effects, notably the induction of ER stress. The accumulation of lipids within the ER due to impaired lipoprotein secretion can trigger the unfolded protein response (UPR), a cellular stress response pathway.
Quantitative Data
The efficacy of CP-346086 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of CP-346086
| Parameter | Cell Line | Value | Reference |
| MTP Inhibition IC₅₀ | Human | 2.0 nM | [2][3] |
| ApoB Secretion Inhibition IC₅₀ | HepG2 | 2.6 nM | [2][3] |
| Triglyceride Secretion Inhibition IC₅₀ | HepG2 | 2.6 nM | [2][3] |
Table 2: In Vivo Efficacy of CP-346086 in Rodent Models
| Species | Dosage | Effect on Plasma Triglycerides | Reference |
| Rats/Mice | 1.3 mg/kg (single dose) | 30% reduction (ED₃₀) | [2][3] |
Table 3: Efficacy of CP-346086 in Human Clinical Trials (2-Week Treatment)
| Dosage | Parameter | Percent Reduction | Reference |
| 30 mg/day | Total Cholesterol | 47% | [2] |
| 30 mg/day | LDL Cholesterol | 72% | [2] |
| 30 mg/day | Triglycerides | 75% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the MTP inhibition pathway of CP-346086.
In Vitro MTP Inhibition Assay (Fluorescent Method)
This protocol describes a cell-free assay to determine the direct inhibitory effect of CP-346086 on MTP activity using a fluorescently labeled lipid substrate.
Materials:
-
Purified or partially purified MTP
-
Donor vesicles containing a fluorescently quenched lipid (e.g., NBD-triolein)
-
Acceptor vesicles (e.g., unilamellar phosphatidylcholine vesicles)
-
CP-346086 stock solution (in DMSO)
-
Assay buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of CP-346086 in assay buffer.
-
In a 96-well black microplate, add the donor vesicles, acceptor vesicles, and the diluted CP-346086 or vehicle control (DMSO) to each well.
-
Initiate the reaction by adding the MTP preparation to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent lipid. The transfer of the fluorescent lipid from the quenched donor vesicle to the acceptor vesicle results in an increase in fluorescence.
-
Calculate the percentage of MTP inhibition for each concentration of CP-346086 relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HepG2 Cell-Based ApoB and Triglyceride Secretion Assay
This protocol outlines the procedure to assess the effect of CP-346086 on the secretion of apoB and triglycerides from the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
CP-346086 stock solution (in DMSO)
-
Lysis buffer
-
Human ApoB ELISA kit
-
Triglyceride quantification kit
Procedure:
-
Seed HepG2 cells in a multi-well plate and grow to near confluency.
-
Wash the cells with serum-free medium and then incubate in serum-free medium containing various concentrations of CP-346086 or vehicle control for a specified duration (e.g., 24 hours).
-
Collect the culture medium and centrifuge to remove cell debris.
-
Lyse the cells in the wells with lysis buffer and determine the total cell protein concentration.
-
Quantify the amount of apoB in the collected medium using a human ApoB ELISA kit according to the manufacturer's instructions.
-
Quantify the amount of triglycerides in the collected medium using a triglyceride quantification kit.
-
Normalize the amount of secreted apoB and triglycerides to the total cell protein content.
-
Calculate the percentage of inhibition of apoB and triglyceride secretion for each concentration of CP-346086 relative to the vehicle control and determine the IC₅₀ values.
In Vivo MTP Inhibition in a Rodent Model with Tyloxapol
This protocol describes an acute in vivo experiment to evaluate the effect of CP-346086 on hepatic and intestinal triglyceride secretion in rodents using the lipoprotein lipase inhibitor Tyloxapol. Tyloxapol prevents the clearance of newly secreted triglyceride-rich lipoproteins, allowing for the measurement of their secretion rate.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
CP-346086 formulation for oral administration (e.g., in a suitable vehicle)
-
Tyloxapol solution (e.g., in saline)
-
Anesthetic
-
Blood collection supplies (e.g., EDTA tubes)
-
Plasma triglyceride quantification kit
Procedure:
-
Fast the animals overnight.
-
Administer CP-346086 or vehicle control orally to the animals.
-
After a set time (e.g., 1 hour) to allow for drug absorption, administer Tyloxapol via intravenous or intraperitoneal injection.
-
Collect blood samples at various time points after Tyloxapol administration (e.g., 0, 30, 60, 90, and 120 minutes).
-
Separate the plasma by centrifugation.
-
Measure the triglyceride concentration in the plasma samples.
-
The rate of triglyceride secretion is determined by the slope of the linear increase in plasma triglyceride concentration over time.
-
Compare the triglyceride secretion rates between the CP-346086-treated and vehicle-treated groups to determine the percentage of inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro screening of MTP inhibitors.
Conclusion
This compound is a highly effective inhibitor of MTP, demonstrating potent activity in both in vitro and in vivo settings. Its mechanism of action, centered on the blockade of apoB-containing lipoprotein assembly and secretion, provides a robust pathway for lowering plasma triglycerides and LDL cholesterol. The experimental protocols detailed in this guide offer a framework for the evaluation of MTP inhibitors, while the quantitative data and pathway diagrams provide a clear and concise understanding of the core science. This information is intended to be a valuable resource for researchers and professionals in the field of lipid metabolism and cardiovascular drug development.
References
- 1. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. roarbiomedical.com [roarbiomedical.com]
- 3. Inhibition of Microsomal Triglyceride Transfer Protein [medscape.com]
An In-depth Technical Guide to the Discovery and Synthesis of CP-346086 Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP), a key intracellular chaperone protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. By inhibiting MTP, CP-346086 effectively reduces the secretion of very-low-density lipoprotein (VLDL) from the liver and chylomicrons from the intestine, leading to a significant reduction in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CP-346086 dihydrate, a stable form of the compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its in vitro and in vivo efficacy.
Discovery and Rationale
The discovery of CP-346086 stemmed from the therapeutic strategy of targeting MTP to address hyperlipidemia, a major risk factor for cardiovascular disease. MTP facilitates the transfer of neutral lipids (triglycerides and cholesteryl esters) to nascent apoB, a critical step in the formation of VLDL and chylomicrons. Inhibition of MTP was hypothesized to decrease the production of these atherogenic lipoproteins, thereby lowering plasma lipid levels. CP-346086 emerged from a high-throughput screening and lead optimization program as a highly potent and orally bioavailable MTP inhibitor.[1] The dihydrate form of the compound was developed to improve its pharmaceutical properties.
Chemical Synthesis of this compound
The synthesis of CP-346086, chemically named 4'-Trifluoromethyl-biphenyl-2-carboxylic acid [2-(2H-[2][3][4]triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolin-6-yl]amide, can be achieved through a multi-step process involving the preparation of two key intermediates: 4'-trifluoromethyl-biphenyl-2-carboxylic acid and 2-(2H-[2][3][4]triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolin-6-amine, followed by their amide coupling. The final product can then be crystallized as the dihydrate.
Synthesis of 4'-Trifluoromethyl-biphenyl-2-carboxylic acid
This intermediate can be synthesized via a Suzuki-Miyaura cross-coupling reaction.
-
Experimental Protocol:
-
To a degassed solution of 2-bromobenzoic acid (1 equivalent) and 4-(trifluoromethyl)phenylboronic acid (1.1 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base (e.g., sodium carbonate, 2 equivalents).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and the organic solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel or recrystallization from a suitable solvent system affords pure 4'-trifluoromethyl-biphenyl-2-carboxylic acid.
-
Synthesis of 2-(2H-[3][4][5]triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolin-6-amine
This intermediate is synthesized from 6-amino-1,2,3,4-tetrahydroisoquinoline.
-
Experimental Protocol:
-
6-Nitro-1,2,3,4-tetrahydroisoquinoline is protected at the secondary amine, for example, with a Boc group by reacting with di-tert-butyl dicarbonate.
-
The nitro group is then reduced to an amine, for instance, by catalytic hydrogenation using palladium on carbon (Pd/C) in methanol, to yield the 6-amino-N-Boc-1,2,3,4-tetrahydroisoquinoline.
-
The resulting amine is then alkylated with 3-(chloromethyl)-1H-1,2,4-triazole in the presence of a base like potassium carbonate in a solvent such as DMF.
-
The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 2-(2H-[2][3][4]triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolin-6-amine.
-
Amide Coupling and Dihydrate Formation
The final step is the coupling of the two intermediates followed by crystallization.
-
Experimental Protocol:
-
To a solution of 4'-trifluoromethyl-biphenyl-2-carboxylic acid (1 equivalent) in a suitable solvent like dichloromethane or DMF, are added a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (2 equivalents).
-
The mixture is stirred for a few minutes before adding 2-(2H-[2][3][4]triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolin-6-amine (1 equivalent).
-
The reaction is stirred at room temperature for 12-24 hours until completion.
-
The reaction mixture is diluted with an organic solvent and washed successively with aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
-
The purified CP-346086 is then dissolved in a suitable solvent mixture (e.g., ethanol/water) and allowed to crystallize slowly to form the dihydrate. The crystals are collected by filtration and dried.
-
Below is a visual representation of the synthetic workflow.
References
- 1. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apolipoprotein B Secretion Assay from Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1181954A2 - Biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives, their preparation and use as inhibitors of microsomal triglyceride transfer protein and/or apolipoprotein B (ApoB) secretion - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
The Impact of CP-346086 Dihydrate on Apolipoprotein B Secretion: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of CP-346086 dihydrate, a potent inhibitor of the microsomal triglyceride transfer protein (MTP), on the secretion of apolipoprotein B (apoB)-containing lipoproteins. The following sections detail the quantitative effects of this compound, the experimental methodologies used to determine its efficacy, and a visual representation of its mechanism of action.
Core Mechanism of Action
This compound functions as a powerful and orally active inhibitor of the microsomal triglyceride transfer protein (MTP).[1] MTP is an essential chaperone protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[2][3] Its primary role is to facilitate the assembly and secretion of apoB-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine, by transferring lipids, including triglycerides and cholesteryl esters, to nascent apoB molecules.[2][3][4]
By inhibiting MTP, CP-346086 effectively blocks the lipidation of apoB, which is a critical step for its proper folding and secretion.[3][5] This disruption leads to a significant reduction in the secretion of apoB-containing lipoproteins from the liver and intestines, resulting in lower plasma levels of triglycerides and cholesterol.[6]
Quantitative Efficacy of this compound
The inhibitory effects of CP-346086 have been quantified in various in vitro and in vivo models. The data below summarizes the key findings from preclinical and clinical studies.
In Vitro Efficacy
| Parameter | Cell Line | Value | Notes |
| MTP Activity Inhibition (IC50) | Human and Rodent MTP | 2.0 nM | --- |
| ApoB Secretion Inhibition (IC50) | HepG2 cells | 2.6 nM | Did not affect apoA-I secretion or lipid synthesis.[6][7] |
| Triglyceride Secretion Inhibition (IC50) | HepG2 cells | 2.6 nM | --- |
In Vivo Efficacy in Animal Models
| Species | Parameter | Dosage | Effect |
| Rats/Mice | Plasma Triglyceride Lowering (ED30) | 1.3 mg/kg (single oral dose) | Measured 2 hours after administration.[6] |
| Rats/Mice | Plasma Total Cholesterol Reduction | 10 mg/kg/day (2-week treatment) | 23% reduction.[6] |
| Rats/Mice | Plasma VLDL Cholesterol Reduction | 10 mg/kg/day (2-week treatment) | 33% reduction.[6] |
| Rats/Mice | Plasma LDL Cholesterol Reduction | 10 mg/kg/day (2-week treatment) | 75% reduction.[6] |
| Rats/Mice | Plasma Triglyceride Reduction | 10 mg/kg/day (2-week treatment) | 62% reduction.[6] |
Efficacy in Human Volunteers
| Parameter | Dosage | Effect |
| Plasma Triglyceride Reduction (ED50) | 10 mg (single oral dose) | Measured 4 hours after treatment.[6] |
| VLDL Cholesterol Reduction (ED50) | 3 mg (single oral dose) | Measured 4 hours after treatment.[6] |
| Maximal Plasma Triglyceride Inhibition | 100 mg (single oral dose) | 66% reduction.[6] |
| Maximal VLDL Cholesterol Inhibition | 100 mg (single oral dose) | 87% reduction.[6] |
| Total Cholesterol Reduction | 30 mg/day (2-week treatment) | 47% reduction.[6][8] |
| LDL Cholesterol Reduction | 30 mg/day (2-week treatment) | 72% reduction.[6][8] |
| Triglyceride Reduction | 30 mg/day (2-week treatment) | 75% reduction.[6][8] |
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway of MTP-mediated apoB secretion and the experimental workflow for assessing the impact of CP-346086.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the effect of CP-346086 on apoB secretion.
In Vitro MTP Inhibition Assay
-
Objective: To determine the direct inhibitory effect of CP-346086 on MTP activity.
-
Materials:
-
Partially purified human or rodent MTP.
-
Donor and acceptor liposomes. Donor liposomes are enriched with triglycerides and phospholipids, while acceptor liposomes are unlabeled.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer.
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, acceptor liposomes, and varying concentrations of CP-346086.
-
The MTP enzyme is added to the mixture and pre-incubated.
-
The reaction is initiated by the addition of donor liposomes.
-
The mixture is incubated to allow for the transfer of lipids from donor to acceptor liposomes, catalyzed by MTP.
-
The reaction is stopped, and the amount of lipid transferred is quantified using appropriate methods (e.g., fluorescence-based assays).
-
The concentration of CP-346086 that results in 50% inhibition of MTP activity (IC50) is calculated.
-
Cell-Based ApoB Secretion Assay
-
Objective: To measure the effect of CP-346086 on the secretion of apoB from a human hepatoma cell line.
-
Cell Line: HepG2 cells are commonly used as they synthesize and secrete apoB-containing lipoproteins.
-
Procedure:
-
HepG2 cells are cultured in appropriate media until they reach a suitable confluency.
-
The cells are then treated with various concentrations of CP-346086 for a specified period, typically 24 hours.
-
Following treatment, the cell culture medium is collected.
-
The amount of apoB secreted into the medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The concentration of CP-346086 that inhibits apoB secretion by 50% (IC50) is determined.
-
As a control, the effect on the secretion of other proteins, such as apolipoprotein A-I (apoA-I), can be measured to assess the specificity of the inhibitor.
-
In Vivo Efficacy Studies in Animal Models
-
Objective: To evaluate the effect of orally administered CP-346086 on plasma lipid and lipoprotein levels in animal models.
-
Animal Models: Rats and mice are commonly used.
-
Procedure:
-
Animals are administered single or multiple oral doses of CP-346086 at varying concentrations.
-
Blood samples are collected at specific time points post-administration.
-
Plasma is isolated from the blood samples.
-
The plasma is analyzed for total cholesterol, VLDL cholesterol, LDL cholesterol, and triglyceride levels using standard biochemical assays.
-
The dose required to achieve a 30% (ED30) or 50% (ED50) reduction in a specific lipid parameter is calculated.
-
To confirm that the reduction in triglycerides is due to decreased secretion, studies can be co-administered with agents like Tyloxapol, which blocks the peripheral clearance of triglycerides.
-
Conclusion
This compound is a highly effective inhibitor of MTP, leading to a substantial reduction in the secretion of apoB-containing lipoproteins. This activity translates to significant decreases in plasma levels of triglycerides and atherogenic cholesterol particles in both animal models and humans. The data and methodologies presented in this guide provide a comprehensive foundation for further research and development in the field of lipid-lowering therapies targeting MTP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple functions of microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. Microsomal triglyceride transfer protein and its role in apoB-lipoprotein assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
The MTP Inhibitor CP-346086 Dihydrate: A Technical Guide to its Impact on Triglyceride Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 dihydrate is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP). This protein plays a critical role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) by the liver and chylomicrons by the intestine. By inhibiting MTP, CP-346086 effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma triglyceride and cholesterol levels. This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental protocols related to the study of this compound and its effects on triglyceride metabolism.
Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTP)
CP-346086 acts as a direct inhibitor of MTP, a key intracellular lipid transfer protein. MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB molecules within the endoplasmic reticulum (ER). This lipidation process is essential for the proper folding and assembly of VLDL in hepatocytes and chylomicrons in enterocytes. By binding to MTP, CP-346086 blocks this lipid transfer, leading to the retention of lipids within the cells and a marked reduction in the secretion of triglyceride-rich lipoproteins into the circulation.[1][2][3] This ultimately results in lower plasma levels of triglycerides, VLDL cholesterol, and low-density lipoprotein (LDL) cholesterol.[1]
Caption: Signaling pathway of MTP inhibition by CP-346086.
Quantitative Efficacy of this compound
The efficacy of CP-346086 has been demonstrated in in vitro, preclinical, and clinical settings. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of CP-346086 [1][4]
| Parameter | System | Value |
| MTP Activity Inhibition (IC50) | Human and Rodent MTP | 2.0 nM |
| ApoB Secretion Inhibition (IC50) | HepG2 Cells | 2.6 nM |
| Triglyceride Secretion Inhibition (IC50) | HepG2 Cells | 2.6 nM |
Table 2: In Vivo Efficacy of CP-346086 in Rodents [1]
| Species | Dosing Regimen | Parameter | % Reduction |
| Rats/Mice | 1.3 mg/kg (single dose) | Plasma Triglycerides (ED30) | 30% |
| Rats | 10 mg/kg/day (2 weeks) | Total Cholesterol | 23% |
| VLDL Cholesterol | 33% | ||
| LDL Cholesterol | 75% | ||
| Triglycerides | 62% |
Table 3: Efficacy of CP-346086 in Healthy Human Volunteers [1][5]
| Dosing Regimen | Parameter | ED50 | Maximal Inhibition (100 mg) |
| Single Oral Dose | Plasma Triglycerides | 10 mg | 66% |
| VLDL Cholesterol | 3 mg | 87% | |
| 30 mg/day (2 weeks) | Total Cholesterol | - | 47% |
| LDL Cholesterol | - | 72% | |
| Triglycerides | - | 75% |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the effects of CP-346086 on triglyceride metabolism.
In Vitro MTP Activity Assay
This protocol outlines a fluorescence-based assay to measure MTP activity.
-
Preparation of Reagents:
-
Prepare donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein) and a quencher.
-
Prepare acceptor vesicles (e.g., unilamellar vesicles of phosphatidylcholine).
-
Prepare cell or tissue homogenates (e.g., from HepG2 cells or rodent liver) or use purified MTP.
-
-
Assay Procedure:
-
In a microplate, combine the cell homogenate/purified MTP with the acceptor vesicles.
-
Initiate the reaction by adding the donor vesicles.
-
Incubate at 37°C.
-
Measure the increase in fluorescence intensity over time using a fluorescence plate reader. The transfer of the fluorescent lipid from the quenched donor to the acceptor vesicle results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of lipid transfer.
-
For inhibitor studies, perform the assay with varying concentrations of CP-346086 to determine the IC50 value.
-
ApoB and Triglyceride Secretion from HepG2 Cells
This protocol describes how to measure the effect of CP-346086 on lipoprotein secretion from a human hepatoma cell line.
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
-
Treatment:
-
Plate cells and allow them to adhere.
-
Replace the medium with a serum-free medium containing various concentrations of CP-346086.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the culture medium.
-
Lyse the cells to measure intracellular lipid content and total protein.
-
-
Analysis:
-
Measure the concentration of apoB in the culture medium using an ELISA or Western blot.
-
Measure the triglyceride concentration in the medium and cell lysates using a commercially available colorimetric assay kit.
-
-
Data Normalization:
-
Normalize the amount of secreted apoB and triglycerides to the total cellular protein content.
-
In Vivo Studies in Rodents
This protocol details the oral administration of CP-346086 to rats or mice and the subsequent analysis of plasma lipids.
-
Animal Handling and Dosing:
-
Acclimate male Sprague-Dawley rats or C57BL/6 mice to the housing conditions.
-
Administer CP-346086 or vehicle control orally via gavage. The compound is typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Blood Collection:
-
At specified time points after dosing (e.g., 2, 4, 24 hours for acute studies, or at the end of a chronic study), collect blood samples via retro-orbital bleeding or cardiac puncture into EDTA-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Lipid Analysis:
-
Measure plasma concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using enzymatic colorimetric assays. VLDL cholesterol can be calculated using the Friedewald equation (if triglycerides are <400 mg/dL) or measured directly after lipoprotein fractionation.
-
Caption: A typical experimental workflow for evaluating a novel MTP inhibitor.
Discussion and Future Directions
This compound has demonstrated significant potential as a lipid-lowering agent by effectively targeting MTP and reducing triglyceride-rich lipoprotein secretion. The data from in vitro, preclinical, and early clinical studies are promising. However, a known class effect of MTP inhibitors is the potential for hepatic and intestinal fat accumulation due to the intracellular trapping of lipids.[1] Therefore, the therapeutic window and long-term safety of CP-346086 would need to be carefully evaluated in larger clinical trials. Future research could also explore the development of intestine-specific MTP inhibitors to minimize potential hepatic side effects while still effectively reducing postprandial hypertriglyceridemia.
Conclusion
This compound is a powerful tool for studying the role of MTP in triglyceride metabolism and holds promise as a therapeutic agent for hyperlipidemia. Its potent inhibition of MTP leads to substantial reductions in plasma triglycerides and cholesterol. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other MTP inhibitors, which will be crucial for advancing our understanding and treatment of dyslipidemias.
References
- 1. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CP-346086 in Lipid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-346086 is a potent inhibitor of microsomal triglyceride transfer protein (MTP), a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver and intestine. By inhibiting MTP, CP-346086 effectively reduces the secretion of triglycerides and cholesterol into the circulation, leading to significant reductions in plasma levels of triglycerides, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol. This technical guide provides an in-depth overview of the mechanism of action of CP-346086, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways.
Core Mechanism of Action: MTP Inhibition
CP-346086 functions as a direct inhibitor of microsomal triglyceride transfer protein (MTP). MTP is a crucial chaperone protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[1] Its primary role is to transfer lipids, including triglycerides, cholesteryl esters, and phospholipids, to nascent apolipoprotein B (apoB) molecules.[1] This lipid transfer process is an indispensable step in the formation and subsequent secretion of apoB-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1]
By binding to MTP, CP-346086 obstructs its lipid transfer activity.[2][3] This inhibition prevents the proper lipidation of apoB, leading to its intracellular degradation and a subsequent decrease in the secretion of VLDL and chylomicrons.[4] The direct consequence of reduced lipoprotein secretion is a marked decrease in the plasma concentrations of triglycerides and LDL cholesterol.[2][3]
Quantitative Efficacy Data
The efficacy of CP-346086 in inhibiting MTP and lowering plasma lipids has been quantified in various in vitro and in vivo models, including human clinical trials.
Table 1: In Vitro Efficacy of CP-346086
| Parameter | System | Value | Reference |
| MTP Inhibition IC50 | Human and Rodent MTP | 2.0 nM | [2][3] |
| ApoB Secretion IC50 | HepG2 Cells | 2.6 nM | [2][3] |
| Triglyceride Secretion IC50 | HepG2 Cells | 2.6 nM | [2][3] |
Table 2: In Vivo Efficacy of CP-346086 in Animal Models
| Species | Parameter | Dose | Effect | Reference |
| Rats/Mice | Plasma Triglyceride Lowering ED30 | 1.3 mg/kg (single oral dose) | 30% reduction at 2 hours | [2][3] |
| Rats | Total Cholesterol Reduction | 10 mg/kg/day (2 weeks) | 23% reduction | [2][3] |
| Rats | VLDL Cholesterol Reduction | 10 mg/kg/day (2 weeks) | 33% reduction | [2][3] |
| Rats | LDL Cholesterol Reduction | 10 mg/kg/day (2 weeks) | 75% reduction | [2][3] |
| Rats | Triglyceride Reduction | 10 mg/kg/day (2 weeks) | 62% reduction | [2][3] |
Table 3: Efficacy of CP-346086 in Healthy Human Volunteers
| Parameter | Dose | Effect | Reference |
| Plasma Triglycerides ED50 | Single Oral Dose | 10 mg | 50% effective dose |
| VLDL Cholesterol ED50 | Single Oral Dose | 3 mg | 50% effective dose |
| Maximal Triglyceride Inhibition | 100 mg (single oral dose) | 66% reduction at 4 hours | [2][3] |
| Maximal VLDL Cholesterol Inhibition | 100 mg (single oral dose) | 87% reduction at 4 hours | [2][3] |
| Total Cholesterol Reduction | 30 mg/day (2 weeks) | 47% reduction | [2][3] |
| LDL Cholesterol Reduction | 30 mg/day (2 weeks) | 72% reduction | [2][3] |
| Triglyceride Reduction | 30 mg/day (2 weeks) | 75% reduction | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CP-346086.
MTP Activity Assay
This assay quantifies the triglyceride transfer activity of MTP.
-
Principle: Measurement of the transfer of fluorescently labeled triglycerides from donor liposomes to acceptor liposomes, catalyzed by MTP.
-
Materials:
-
Donor vesicles (liposomes) containing a fluorescent triglyceride analog.
-
Acceptor vesicles (liposomes).
-
Source of MTP (e.g., cell lysates from COS cells transiently expressing MTP).[4]
-
CP-346086 or other inhibitors.
-
Assay buffer.
-
-
Procedure:
-
Prepare donor and acceptor vesicles.
-
In a multi-well plate, add the MTP source, acceptor vesicles, and varying concentrations of CP-346086.
-
Initiate the reaction by adding the donor vesicles.
-
Incubate at 37°C.
-
Monitor the increase in fluorescence at an appropriate wavelength (e.g., 550 nm with excitation at 485 nm) over time.[4] The increase in fluorescence is proportional to the amount of triglyceride transferred.
-
Calculate the rate of transfer and determine the IC50 value for CP-346086.
-
ApoB and Triglyceride Secretion Assay in HepG2 Cells
This cell-based assay measures the effect of CP-346086 on the secretion of apoB and triglycerides from a human hepatoma cell line.
-
Principle: Quantification of apoB and triglycerides in the culture medium of HepG2 cells treated with CP-346086.
-
Materials:
-
HepG2 cells.
-
Cell culture medium.
-
CP-346086.
-
ELISA kit for human apoB.
-
Triglyceride quantification kit.
-
-
Procedure:
-
Plate HepG2 cells and grow to confluence.
-
Incubate the cells with serum-free medium containing various concentrations of CP-346086 for a specified period (e.g., 24 hours).
-
Collect the culture medium.
-
Quantify the amount of apoB in the medium using an ELISA.
-
Extract lipids from the medium and quantify the triglyceride concentration using a colorimetric assay.
-
Determine the IC50 values for the inhibition of apoB and triglyceride secretion.
-
In Vivo Lipid Lowering Studies in Rodents
These studies assess the in vivo efficacy of orally administered CP-346086.
-
Principle: Measurement of plasma lipid levels in rodents following oral administration of CP-346086.
-
Materials:
-
Rats or mice.
-
CP-346086 formulated for oral gavage.
-
Blood collection supplies.
-
Clinical chemistry analyzer for lipid profiling.
-
-
Procedure:
-
Fast the animals overnight.
-
Administer a single oral dose of CP-346086 or vehicle control.
-
Collect blood samples at various time points post-dose (e.g., 2 hours).[2][3]
-
For chronic studies, administer daily doses for a specified duration (e.g., 2 weeks).[2][3]
-
Separate plasma from the blood samples.
-
Measure plasma concentrations of total cholesterol, VLDL cholesterol, LDL cholesterol, and triglycerides using an automated analyzer.
-
Calculate the dose-dependent reduction in plasma lipids.
-
Concluding Remarks
CP-346086 is a potent MTP inhibitor with demonstrated efficacy in reducing plasma levels of triglycerides and atherogenic lipoproteins in both preclinical models and human subjects. The data presented in this guide underscore its direct mechanism of action on the lipoprotein assembly and secretion pathway. While MTP inhibition represents a powerful therapeutic strategy for hyperlipidemia, potential side effects such as hepatic and intestinal fat accumulation require careful consideration in drug development.[2][3] The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and scientists engaged in the study of lipid metabolism and the development of novel lipid-lowering therapies.
References
- 1. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Semantic Scholar [semanticscholar.org]
- 4. Acquisition of Triacylglycerol Transfer Activity by Microsomal Triglyceride Transfer Protein During Evolution - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of CP-346086 Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver and intestine. By inhibiting MTP, CP-346086 effectively reduces the secretion of very-low-density lipoprotein (VLDL) and chylomicrons, leading to a significant reduction in plasma levels of triglycerides, VLDL cholesterol, and low-density lipoprotein (LDL) cholesterol. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CP-346086, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. The microsomal triglyceride transfer protein (MTP) plays a pivotal role in the assembly of apoB-containing lipoproteins, which are central to lipid transport and metabolism. Inhibition of MTP has emerged as a promising therapeutic strategy for lowering plasma lipid levels. CP-346086, developed by Pfizer, is a small molecule inhibitor of MTP that has demonstrated significant lipid-lowering effects in both preclinical and clinical studies. This document delves into the core structure-activity relationships that govern the potent inhibitory activity of CP-346086 and its analogs.
Mechanism of Action
The primary mechanism of action of CP-346086 is the direct inhibition of MTP. MTP is a heterodimeric protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It facilitates the transfer of neutral lipids, such as triglycerides and cholesteryl esters, to nascent apoB. This lipidation process is essential for the proper folding and stabilization of apoB and the subsequent formation and secretion of VLDL by the liver and chylomicrons by the intestine.
By binding to MTP, CP-346086 allosterically prevents the transfer of lipids to apoB. This disruption of lipoprotein assembly leads to the intracellular degradation of apoB and a marked reduction in the secretion of VLDL and chylomicrons into the circulation. Consequently, plasma levels of triglycerides and LDL cholesterol, which is derived from VLDL, are significantly lowered.
Figure 1: Simplified signaling pathway of MTP inhibition by CP-346086.
Structure-Activity Relationship (SAR)
While a detailed public account of the extensive SAR studies leading to the discovery of CP-346086 is not available in the form of a single comprehensive medicinal chemistry publication, analysis of its structure and related MTP inhibitors allows for the deduction of key pharmacophoric features. CP-346086 is chemically known as 4'-Trifluoromethyl-biphenyl-2-carboxylic acid [2-(1H-[1][2][3]triazol-3-yl)-ethyl]-amide.
The core structure of CP-346086 consists of three key moieties:
-
A biphenyl-2-carboxylic acid scaffold: This rigid, lipophilic group is crucial for occupying a hydrophobic pocket within the MTP protein.
-
A trifluoromethyl group at the 4'-position of the biphenyl ring: This electron-withdrawing group likely enhances the binding affinity and metabolic stability of the compound.
-
An N-substituted amide linker connected to a 1,2,4-triazole heterocycle: The amide bond and the triazole ring are important for establishing hydrogen bonding interactions within the active site of MTP.
Unfortunately, without a publicly available dataset of analogs and their corresponding activities, a quantitative SAR table cannot be constructed. However, based on the known potent activity of CP-346086, it can be inferred that modifications to any of these three key regions would significantly impact its MTP inhibitory potency. For instance, altering the substitution pattern on the biphenyl rings, replacing the trifluoromethyl group with other substituents, or modifying the length and nature of the linker and the heterocyclic moiety would likely lead to variations in biological activity.
Quantitative Data
The following tables summarize the known quantitative in vitro and in vivo efficacy data for CP-346086.
Table 1: In Vitro Activity of CP-346086
| Assay | System | IC50 (nM) | Reference |
| MTP Inhibition | Human and Rodent MTP | 2.0 | [2][4][5] |
| ApoB Secretion Inhibition | Hep-G2 Cells | 2.6 | [2][4][5] |
| Triglyceride Secretion Inhibition | Hep-G2 Cells | 2.6 | [2][4][5] |
Table 2: In Vivo Efficacy of CP-346086
| Species | Parameter | ED30/ED50 | Route of Administration | Reference |
| Rats/Mice | Plasma Triglyceride Lowering | ED30: 1.3 mg/kg | Oral | [2][4][5] |
| Humans | Plasma Triglyceride Lowering | ED50: 10 mg | Oral | [2] |
| Humans | VLDL Cholesterol Lowering | ED50: 3 mg | Oral | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments used in the evaluation of CP-346086.
MTP Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the triglyceride transfer activity of MTP.
Methodology:
-
Preparation of Donor and Acceptor Vesicles: Small unilamellar vesicles (SUVs) are prepared. Donor vesicles are radiolabeled with [¹⁴C]-triolein, while acceptor vesicles are unlabeled.
-
MTP Source: Purified MTP or a microsomal fraction from a relevant cell line (e.g., HepG2) or tissue is used as the source of MTP activity.
-
Assay Procedure:
-
The MTP source is pre-incubated with various concentrations of the test compound (e.g., CP-346086) or vehicle control in an assay buffer.
-
The reaction is initiated by the addition of the donor and acceptor vesicles.
-
The mixture is incubated at 37°C to allow for the transfer of radiolabeled triglycerides from the donor to the acceptor vesicles.
-
The reaction is stopped, and the donor and acceptor vesicles are separated (e.g., by anion exchange chromatography).
-
The amount of radioactivity in the acceptor vesicle fraction is quantified by scintillation counting.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
References
Species Specificity of the MTP Inhibitor CP-346086 Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-346086 dihydrate is a potent small molecule inhibitor of the microsomal triglyceride transfer protein (MTP), a key intracellular chaperone protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine. By inhibiting MTP, CP-346086 effectively reduces the production of very-low-density lipoproteins (VLDL) and chylomicrons, leading to a significant decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. This technical guide provides an in-depth analysis of the species specificity of CP-346086, focusing on its comparative activity against human and rodent MTP. It includes a summary of quantitative inhibitory data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Microsomal Triglyceride Transfer Protein (MTP)
MTP is a heterodimeric protein, composed of a large subunit and protein disulfide isomerase (PDI), located in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to transfer lipids, such as triglycerides, cholesterol esters, and phospholipids, to nascent apoB molecules. This lipid transfer process is a critical step in the formation of precursor VLDL particles in the liver and chylomicrons in the intestine. Inhibition of MTP represents a therapeutic strategy for managing hyperlipidemia by targeting the production of atherogenic lipoproteins.
This compound: Mechanism of Action
CP-346086 exerts its lipid-lowering effects by directly binding to MTP and inhibiting its lipid transfer activity. This disruption of the lipoprotein assembly pathway leads to the intracellular degradation of apoB and a subsequent reduction in the secretion of triglyceride-rich lipoproteins into the circulation.
Mechanism of MTP inhibition by CP-346086.
Quantitative Analysis of Species Specificity
CP-346086 has demonstrated potent inhibitory activity against both human and rodent MTP. The available data indicates a high degree of conservation in the drug-binding site of MTP between these species.
| Parameter | Species | Value | Reference |
| IC50 (MTP Activity) | Human and Rodent | 2.0 nM | [1][2][3] |
| IC50 (ApoB Secretion) | Human (HepG2 cells) | 2.6 nM | [1][2][3] |
| ED30 (Triglyceride Lowering) | Rat or Mouse (in vivo) | 1.3 mg/kg | [2] |
| ED50 (Triglyceride Lowering) | Human (in vivo) | 10 mg | [1] |
| ED50 (VLDL Cholesterol Lowering) | Human (in vivo) | 3 mg | [1] |
Table 1: Comparative in vitro and in vivo activity of CP-346086.
While the in vitro IC50 value of 2.0 nM is reported for both human and rodent MTP, suggesting comparable intrinsic potency, it is noteworthy that other studies have shown species-dependent sensitivity to CP-346086 among a broader range of vertebrates. For instance, monkey MTP was found to be the most sensitive, while frog MTP was the least sensitive to inhibition. This highlights that while the activity between humans and rodents is very similar, there can be greater divergence in more evolutionarily distant species.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the species specificity of MTP inhibitors like CP-346086.
In Vitro MTP Inhibition Assay (Triglyceride Transfer Assay)
This assay measures the ability of a compound to inhibit the transfer of triglycerides from donor vesicles to acceptor vesicles, mediated by MTP.
Workflow for in vitro MTP inhibition assay.
Methodology:
-
Preparation of Vesicles:
-
Donor Vesicles: Small unilamellar vesicles are prepared containing quenched fluorescent lipids (e.g., triglycerides labeled with a fluorophore like NBD).
-
Acceptor Vesicles: Small unilamellar vesicles are prepared, typically composed of phosphatidylcholine.
-
-
MTP Source:
-
Purified MTP from human or rodent liver microsomes is used. Alternatively, crude liver microsomal fractions can be utilized.
-
-
Inhibition Assay:
-
The MTP preparation is pre-incubated with varying concentrations of this compound (or vehicle control) in an appropriate buffer.
-
The reaction is initiated by adding the donor and acceptor vesicles to the MTP-inhibitor mixture.
-
The transfer of fluorescently labeled triglycerides from the donor to the acceptor vesicles results in dequenching and an increase in fluorescence intensity.
-
Fluorescence is monitored over time using a fluorometer.
-
-
Data Analysis:
-
The rate of lipid transfer is calculated from the change in fluorescence.
-
The percentage of MTP activity inhibition is determined for each concentration of CP-346086.
-
The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve.
-
Cellular ApoB Secretion Assay
This assay quantifies the inhibitory effect of a compound on the secretion of apoB-containing lipoproteins from a relevant cell line, such as the human hepatoma cell line, HepG2.
Methodology:
-
Cell Culture:
-
HepG2 cells are cultured to near confluence in appropriate media.
-
-
Treatment:
-
The cells are washed and incubated with serum-free media containing various concentrations of this compound or vehicle control for a specified period.
-
-
Sample Collection:
-
The culture medium is collected to measure secreted apoB.
-
The cells are lysed to determine total cellular protein for normalization.
-
-
ApoB Quantification:
-
The concentration of apoB in the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) specific for human apoB.
-
-
Data Analysis:
-
The amount of secreted apoB is normalized to the total cellular protein content.
-
The percentage of inhibition of apoB secretion is calculated for each drug concentration.
-
The IC50 value is determined from the dose-response curve.
-
Conclusion
The MTP inhibitor this compound demonstrates potent and comparable inhibitory activity against both human and rodent MTP in vitro, with a reported IC50 of 2.0 nM. This is further substantiated by its significant lipid-lowering efficacy observed in vivo in both rodent models and human clinical trials. The high degree of conservation in MTP structure and function between these species makes rodent models valuable for the preclinical evaluation of MTP inhibitors intended for human use. The experimental protocols outlined in this guide provide a robust framework for assessing the species-specific activity of MTP inhibitors.
References
- 1. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]
- 3. [PDF] CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for CP-346086 Dihydrate In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-346086 is a potent inhibitor of Microsomal Triglyceride Transfer Protein (MTP), a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1][2] By inhibiting MTP, CP-346086 effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. These characteristics make CP-346086 a subject of interest in the research and development of therapies for dyslipidemia.
This document provides detailed application notes and a comprehensive in vitro assay protocol for the evaluation of CP-346086 dihydrate's inhibitory activity on MTP.
Mechanism of Action
MTP facilitates the transfer of neutral lipids, such as triglycerides and cholesteryl esters, to nascent apoB molecules within the endoplasmic reticulum. This lipidation process is a critical step for the proper folding of apoB and the formation of secretion-competent lipoprotein particles. Inhibition of MTP by CP-346086 disrupts this process, leading to the intracellular degradation of apoB and a subsequent reduction in the secretion of VLDL and chylomicrons. This mechanism ultimately results in lower plasma concentrations of triglycerides and LDL cholesterol.
Signaling Pathway of MTP in Lipoprotein Assembly
Caption: MTP-mediated assembly of VLDL in the ER and its inhibition by CP-346086.
Quantitative Data
The inhibitory potency of CP-346086 has been determined in various in vitro systems. The following table summarizes key quantitative data for CP-346086.
| Parameter | Value | Cell/System Type | Reference |
| IC50 | 2.0 nM | Human and Rodent MTP | [1] |
| IC50 | 2.6 nM | ApoB and Triglyceride Secretion | HepG2 cells |
Experimental Protocol: In Vitro MTP Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound on MTP. The assay measures the transfer of a fluorescently labeled neutral lipid, 1,2-dioleoyl-3-(N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino)decanoyl-sn-glycerol (NBD-TAG), from donor vesicles to acceptor vesicles, catalyzed by MTP.
Materials and Reagents
-
This compound
-
Recombinant human MTP
-
NBD-TAG (fluorescent triglyceride analog)
-
Phosphatidylcholine (PC)
-
Cardiolipin (CL)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer: 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well plates
-
Fluorometer (Excitation: 465 nm, Emission: 535 nm)
Preparation of Vesicles
Donor Vesicles (PC:CL:NBD-TAG):
-
Prepare a lipid mixture of phosphatidylcholine (PC), cardiolipin (CL), and NBD-TAG in a molar ratio of 80:15:5 in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with Assay Buffer to a final lipid concentration of 1 mM.
-
Vortex vigorously to form multilamellar vesicles.
-
Sonicate the vesicle suspension on ice until the solution becomes clear to form small unilamellar vesicles (SUVs).
Acceptor Vesicles (PC):
-
Prepare a thin lipid film of phosphatidylcholine (PC) as described for the donor vesicles.
-
Hydrate the lipid film with Assay Buffer to a final lipid concentration of 4 mM.
-
Vortex and sonicate as described above to form SUVs.
Experimental Workflow
Caption: Workflow for the in vitro MTP inhibition assay.
Assay Procedure
-
Prepare CP-346086 Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer containing a final DMSO concentration of 1% to obtain a range of test concentrations.
-
Assay Plate Setup: In a 96-well black plate, add the following to each well:
-
Assay Buffer
-
Recombinant human MTP (final concentration, e.g., 10-50 ng/well)
-
CP-346086 dilution or vehicle control (DMSO in Assay Buffer)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the MTP-mediated transfer by adding a mixture of donor and acceptor vesicles to each well. A typical final concentration would be 10 µM for donor vesicles and 40 µM for acceptor vesicles.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at 37°C using a fluorometer with excitation at 465 nm and emission at 535 nm. Record measurements every 5 minutes for a total of 60 minutes.
Controls
-
Positive Control (100% activity): MTP, vesicles, and vehicle (DMSO) without CP-346086.
-
Negative Control (0% activity): Vesicles and vehicle, without MTP.
Data Analysis
-
Calculate the Rate of Lipid Transfer: For each concentration of CP-346086 and the controls, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of CP-346086: % Inhibition = [1 - (Rate with Inhibitor - Rate of Negative Control) / (Rate of Positive Control - Rate of Negative Control)] x 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the CP-346086 concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MTP activity.
Conclusion
The provided protocol offers a robust and reproducible method for the in vitro evaluation of this compound as an MTP inhibitor. The fluorescence-based assay is sensitive and suitable for high-throughput screening of potential MTP inhibitors. Accurate determination of the IC50 value is crucial for understanding the potency of such compounds and for their further development as therapeutic agents for dyslipidemia.
References
Application Notes and Protocols for CP-346086 Dihydrate Cell-Based Assay Using HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-346086 dihydrate is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, CP-346086 effectively reduces the secretion of triglycerides and apoB from hepatocytes. This application note provides detailed protocols for cell-based assays using the human hepatoma cell line HepG2 to characterize the activity of this compound.
Mechanism of Action
CP-346086 binds to MTP in the endoplasmic reticulum, thereby blocking the transfer of triglycerides to nascent apoB. This inhibition prevents the formation and subsequent secretion of VLDL particles from the liver cells. The primary downstream effect is a reduction in the levels of secreted triglycerides and apoB.
Data Presentation
Table 1: In Vitro Efficacy of this compound in HepG2 Cells
| Parameter | Cell Line | IC50 Value | Reference |
| Inhibition of apoB Secretion | HepG2 | 2.6 nM | [1][2] |
| Inhibition of Triglyceride Secretion | HepG2 | 2.6 nM | [1][2] |
| MTP Activity Inhibition (human) | - | 2.0 nM | [1][2] |
Signaling Pathways
MTP Inhibition Pathway
The primary signaling pathway affected by CP-346086 is the MTP-dependent lipoprotein assembly and secretion pathway.
Caption: MTP Inhibition by CP-346086 Blocks VLDL Assembly.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis and lipid metabolism. While a direct effect of CP-346086 on AMPK has not been established, investigating potential indirect effects could be a subject for further research, as MTP inhibition alters the lipid metabolism of the cell.
Caption: General AMPK Signaling Pathway in Hepatocytes.
Experimental Workflow
A typical experimental workflow for evaluating the effect of CP-346086 on HepG2 cells is outlined below.
Caption: General Experimental Workflow for CP-346086 Assay.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatoma cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed HepG2 cells in 6-well or 24-well plates at a density of 2 x 10^5 cells/cm².
-
Allow cells to adhere and grow for 24 hours to reach approximately 80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of CP-346086 in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Replace the culture medium with the medium containing different concentrations of CP-346086 or vehicle control (DMSO).
-
Incubate the cells for 24 to 48 hours.
-
Apolipoprotein B (ApoB) Secretion Assay (ELISA)
-
Principle: This assay quantifies the amount of apoB secreted into the cell culture medium using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
Human ApoB ELISA Kit (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific).[3]
-
Culture supernatant collected from the cell culture experiment.
-
-
Protocol (General guidelines, refer to the specific kit manual for details):
-
After the incubation period with CP-346086, collect the cell culture medium.
-
Centrifuge the medium at 1,000 x g for 10 minutes to remove any detached cells and debris.
-
Dilute the supernatant with the assay diluent provided in the ELISA kit. A starting dilution of 1:10 is recommended, which can be adjusted based on the expected apoB concentration.[4]
-
Add standards and diluted samples to the wells of the microplate pre-coated with an anti-human apoB antibody.
-
Incubate for the time specified in the kit manual (typically 1-2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody (e.g., a biotinylated anti-human apoB antibody).
-
Incubate as recommended.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of apoB in the samples by interpolating from the standard curve. Normalize the results to the total cell protein content in the corresponding well.
-
Triglyceride Secretion Assay
-
Principle: This assay measures the concentration of triglycerides secreted into the culture medium using a colorimetric or fluorometric method.
-
Materials:
-
Protocol (General guidelines, refer to the specific kit manual for details):
-
Collect the cell culture medium as described in the ApoB assay.
-
Prepare triglyceride standards according to the kit instructions.
-
Add standards and samples (undiluted or diluted supernatant) to a 96-well plate.
-
Add lipase to the wells to hydrolyze the triglycerides into glycerol and free fatty acids.
-
Incubate for the recommended time (e.g., 20 minutes at room temperature).[1]
-
Add the reaction mix containing glycerol kinase, glycerol phosphate oxidase, and a probe. This will lead to a colorimetric or fluorometric product proportional to the glycerol concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.[2]
-
Measure the absorbance (at ~570 nm) or fluorescence (Ex/Em = ~535/590 nm) using a microplate reader.
-
Calculate the triglyceride concentration in the samples from the standard curve and normalize to total cell protein.
-
MTP Activity Assay
-
Principle: This is a fluorescence-based assay that measures the MTP-mediated transfer of a fluorescently labeled lipid from a donor to an acceptor vesicle.
-
Materials:
-
MTP Activity Assay Kit.
-
HepG2 cell lysates.
-
-
Protocol (General guidelines):
-
After treatment with CP-346086, wash the cells with cold PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add the cell lysate containing MTP.
-
Add the donor vesicles (containing a quenched fluorescent lipid) and acceptor vesicles to the wells.
-
Incubate at 37°C. MTP in the lysate will transfer the fluorescent lipid from the donor to the acceptor vesicle, resulting in an increase in fluorescence due to dequenching.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to the MTP activity.
-
Cell Viability Assay
-
Principle: To ensure that the observed effects of CP-346086 are not due to cytotoxicity, a cell viability assay should be performed in parallel.
-
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT/XTT assay kit.
-
-
Protocol (Using CellTiter-Glo®):
-
Culture and treat HepG2 cells with CP-346086 in a 96-well opaque plate as described above.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Cell viability is proportional to the luminescent signal.
-
References
Application Notes and Protocols: CP-346086 Dihydrate Treatment in 3T3-L1 Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-346086 is a potent inhibitor of Microsomal Triglyceride Transfer Protein (MTP), a key protein involved in the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestine. In the context of adipocytes, MTP is also expressed and localized to lipid droplets, with its expression increasing as 3T3-L1 cells differentiate into mature adipocytes.[1][2] While initial hypotheses suggested a role for MTP in triglyceride secretion or lipolysis in fat cells, experimental evidence indicates that inhibiting its lipid transfer activity with CP-346086 does not directly affect these processes.[1][3] More recent findings, however, have unveiled a novel function of MTP in regulating lipolysis through direct protein-protein interaction with Adipose Triglyceride Lipase (ATGL). This document provides detailed protocols for studying the effects of CP-346086 dihydrate in the 3T3-L1 adipocyte model system and summarizes the current understanding of its mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the effect of CP-346086 on lipid secretion and lipolysis in differentiated 3T3-L1 adipocytes.
Table 1: Effect of CP-346086 on Triglyceride (TG) and Phospholipid (PL) Secretion
| Treatment | Concentration | Secreted TG (Relative Units) | Secreted PL (Relative Units) |
| Control (Vehicle) | - | Baseline | Baseline |
| CP-346086 | 30 nM | No significant change | No significant change |
Data based on studies showing no effect of MTP inhibition on triglyceride or phospholipid recovery in the media of differentiated 3T3-L1 cells.[3]
Table 2: Effect of CP-346086 on Isoproterenol-Stimulated Lipolysis
| Treatment | Isoproterenol (100 µM) | Unesterified Fatty Acid Release (Relative Units) |
| Control (Vehicle) | - | Baseline |
| Isoproterenol | + | Increased |
| CP-346086 (30 nM) + Isoproterenol | + | No significant change compared to Isoproterenol alone |
Data based on studies demonstrating that MTP inhibition does not affect β-adrenergic stimulation of lipolysis.[1][3]
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Induction of Differentiation (Day 0): Two days post-confluency, replace the culture medium with differentiation medium 1 (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).
-
Maturation (Day 2): After 48 hours, replace the medium with differentiation medium 2 (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin).
-
Maintenance (Day 4 onwards): Replace the medium every two days with DMEM containing 10% FBS and 1% Penicillin-Streptomycin. Mature adipocytes with visible lipid droplets will be present from day 8 onwards.
Protocol 2: this compound Treatment and Lipid Secretion Assay
This protocol outlines the procedure to assess the effect of CP-346086 on triglyceride and phospholipid secretion from mature 3T3-L1 adipocytes.
Materials:
-
Mature 3T3-L1 adipocytes (Day 8-12 of differentiation)
-
This compound
-
[¹⁴C]-acetate
-
Serum-free DMEM
-
Scintillation counter and fluid
-
Lipid extraction solvents (e.g., chloroform/methanol)
Procedure:
-
Metabolic Labeling: Incubate mature 3T3-L1 adipocytes with [¹⁴C]-acetate in culture medium for 24 hours to label newly synthesized lipids.
-
Wash: Gently wash the cells twice with warm PBS to remove unincorporated [¹⁴C]-acetate.
-
Treatment: Add fresh, serum-free DMEM containing either vehicle (e.g., DMSO) or the desired concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM).
-
Incubation: Incubate the cells for a specified time course (e.g., 4, 8, 16 hours).
-
Sample Collection: At each time point, collect the culture medium. Lyse the cells to collect the intracellular lipid fraction.
-
Lipid Extraction: Perform lipid extraction from both the medium and cell lysate samples.
-
Quantification: Separate triglycerides and phospholipids using thin-layer chromatography (TLC) and quantify the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Express the amount of secreted lipids as a percentage of the total labeled lipids (medium + cell lysate).
Protocol 3: Isoproterenol-Stimulated Lipolysis Assay
This protocol details the method to measure the effect of CP-346086 on stimulated lipolysis by quantifying the release of unesterified fatty acids.
Materials:
-
Mature 3T3-L1 adipocytes
-
This compound
-
Isoproterenol
-
DMEM with 2% fatty acid-free Bovine Serum Albumin (BSA)
-
Commercial non-esterified fatty acid (NEFA) quantification kit or gas chromatography apparatus
Procedure:
-
Pre-incubation with Inhibitor: Incubate mature 3T3-L1 adipocytes with serum-free DMEM containing either vehicle or desired concentrations of this compound for 45-60 minutes.
-
Stimulation: Replace the medium with fresh DMEM containing 2% fatty acid-free BSA, the corresponding concentration of CP-346086, and 100 µM isoproterenol. For the unstimulated control, add only the vehicle or CP-346086.
-
Incubation: Incubate for 20-30 minutes at 37°C.
-
Sample Collection: Collect the culture medium.
-
Quantification: Measure the concentration of unesterified fatty acids in the medium using a commercial kit or by gas chromatography.[3]
-
Data Analysis: Normalize the fatty acid release to the total cellular protein content.
Signaling Pathways and Mechanisms of Action
Isoproterenol-Stimulated Lipolysis Pathway
Isoproterenol, a β-adrenergic agonist, stimulates lipolysis in adipocytes through a well-defined signaling cascade that results in the breakdown of triglycerides into fatty acids and glycerol.
Caption: Isoproterenol-stimulated lipolysis pathway in adipocytes.
MTP Interaction with ATGL
Recent evidence suggests that MTP can directly interact with and inhibit the activity of ATGL, a key lipase in the initial step of triglyceride breakdown. This interaction is independent of MTP's lipid transfer function. Therefore, while CP-346086 inhibits the lipid transfer activity of MTP, its effect on the MTP-ATGL protein-protein interaction is an area of active research.
Caption: MTP directly interacts with and inhibits ATGL on the lipid droplet.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on 3T3-L1 adipocyte function.
References
- 1. Microsomal Triglyceride Transfer Protein (MTP) Associates with Cytosolic Lipid Droplets in 3T3-L1 Adipocytes | PLOS One [journals.plos.org]
- 2. Microsomal Triglyceride Transfer Protein (MTP) Associates with Cytosolic Lipid Droplets in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for CP-346086 Dihydrate Oral Gavage Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-346086 is a potent, orally active inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2] Its action blocks the assembly of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. This inhibition leads to a significant reduction in plasma levels of triglycerides and cholesterol.[3][4][5] These application notes provide detailed protocols for the preparation and oral gavage administration of CP-346086 dihydrate in rats for in vivo studies, along with expected outcomes based on preclinical data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₂F₃N₅O · 2H₂O | |
| Molecular Weight | 513.51 g/mol | |
| Appearance | White to beige powder | |
| Purity | ≥97% (HPLC) | |
| Solubility | >20 mg/mL in DMSO | |
| Storage | 2-8°C |
Mechanism of Action
CP-346086 inhibits the microsomal triglyceride transfer protein (MTP), which is crucial for the assembly and secretion of apoB-containing lipoproteins from the liver and intestine.[3][5] By inhibiting MTP, CP-346086 effectively reduces the secretion of triglycerides and cholesterol into the circulation.[3][4]
Figure 1: Simplified signaling pathway of CP-346086 action.
In Vivo Efficacy in Rodents
Studies in rats and mice have demonstrated the potent lipid-lowering effects of orally administered CP-346086.
Single Dose Administration
A single oral dose of CP-346086 in rats or mice resulted in a significant reduction in plasma triglycerides within 2 hours.[3][4]
| Species | Dose (ED₃₀) | Effect | Time Point |
| Rats/Mice | 1.3 mg/kg | 30% reduction in plasma triglycerides | 2 hours post-dose |
Chronic Dosing
A two-week treatment regimen in mice showed dose-dependent reductions in total cholesterol, VLDL, LDL cholesterol, and triglycerides.[3][4]
| Parameter | Reduction at 10 mg/kg/day |
| Total Cholesterol | 23% |
| VLDL Cholesterol | 33% |
| LDL Cholesterol | 75% |
| Triglycerides | 62% |
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the rats, calculate the total mass of the compound needed.
-
Dissolve this compound in DMSO: Accurately weigh the calculated amount of this compound and dissolve it in a minimal amount of DMSO. The solubility is reported to be >20 mg/mL.
-
Prepare the final dosing solution: Suspend the DMSO solution in the chosen vehicle to the final desired concentration. For example, for a 10 mg/kg dose and a dosing volume of 5 mL/kg, the final concentration would be 2 mg/mL. Vortex thoroughly to ensure a uniform suspension. Sonication can be used to aid dissolution if necessary.
-
Prepare the vehicle control: Prepare a vehicle solution containing the same concentration of DMSO as the drug-dosed groups.
Oral Gavage Administration in Rats
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Dosing solution
-
Vehicle control solution
-
Appropriate size gavage needles (e.g., 16-18 gauge, 2-3 inches long with a ball tip)[6]
-
Syringes
-
Animal scale
Figure 2: Experimental workflow for oral gavage administration.
Procedure:
-
Animal Handling and Restraint: Acclimatize the rats to handling for several days before the experiment to minimize stress. Gently restrain the rat, ensuring its head and neck are in a straight line with its body to facilitate the passage of the gavage needle.[7]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.[7] Mark this length on the needle.
-
Dose Administration:
-
Weigh the rat to determine the correct dosing volume. A typical oral gavage volume for rats is 5-10 mL/kg.[6]
-
Fill a syringe with the appropriate volume of the dosing solution or vehicle control.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[8] The needle should pass smoothly without resistance.
-
Once the needle has reached the predetermined depth, slowly administer the solution.[8]
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle and return the rat to its cage.
-
Monitor the animal for at least 15-30 minutes for any signs of distress, such as labored breathing or lethargy.[7]
-
Sample Collection and Analysis
-
Blood Collection: At specified time points post-dose (e.g., 2, 4, 24 hours), collect blood samples via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).
-
Plasma Separation: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.
-
Lipid Analysis: Analyze plasma samples for triglyceride, total cholesterol, VLDL, and LDL levels using standard enzymatic assay kits.
Safety Considerations
-
Gastrointestinal Effects: MTP inhibitors can cause gastrointestinal side effects such as steatorrhea (fatty stools) due to the inhibition of chylomicron formation in the intestine.[5]
-
Hepatic Steatosis: Inhibition of hepatic VLDL secretion can lead to an accumulation of triglycerides in the liver (hepatic steatosis), especially when the compound is administered with food.[3][9] Dosing away from meals may mitigate intestinal fat accumulation but can still result in increased hepatic triglycerides.[3]
-
Aspiration: Improper oral gavage technique can lead to the administration of the compound into the lungs, which can be fatal. Ensure proper training and technique.[6]
Conclusion
This compound is a valuable tool for preclinical research into hyperlipidemia. The protocols outlined above provide a framework for conducting in vivo studies in rats to evaluate its lipid-lowering efficacy. Careful attention to dose preparation, administration technique, and post-procedural monitoring is essential for obtaining reliable data and ensuring animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]
- 5. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. storage.imrpress.com [storage.imrpress.com]
Application Notes and Protocols for CP-346086 Dihydrate in Atherosclerosis Regression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-346086 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1][2] By inhibiting MTP, CP-346086 effectively reduces the plasma levels of total cholesterol, VLDL, low-density lipoprotein (LDL) cholesterol, and triglycerides.[1][2] This profound lipid-lowering effect makes CP-346086 a valuable tool for studying the regression of atherosclerosis. While direct studies on the effect of CP-346086 on atherosclerosis regression are limited, research on other MTP inhibitors has demonstrated that this class of compounds can induce rapid and beneficial changes in atherosclerotic plaque composition and inflammatory state, leading to regression.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing CP-346086 dihydrate in preclinical studies focused on atherosclerosis regression.
Mechanism of Action
CP-346086 inhibits MTP, which is essential for the lipidation of apoB. This inhibition leads to a significant reduction in the secretion of VLDL from the liver and chylomicrons from the intestine, resulting in lower plasma levels of apoB-containing lipoproteins and consequently, reduced cholesterol and triglyceride levels.[1][2] The systemic reduction in atherogenic lipoproteins is the primary driver for the regression of atherosclerotic plaques.
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies with MTP inhibitors in animal models of atherosclerosis.
Table 1: Effect of MTP Inhibition on Plasma Lipids
| Parameter | Baseline (Western Diet) | MTP Inhibitor Treatment (2 weeks) | % Change |
| Total Cholesterol (mg/dL) | 1160.0 ± 87.0 | 70.0 ± 11.8 | ↓ 94% |
| Non-HDL Cholesterol (mg/dL) | ~950 | ~38 | ↓ ~96% |
| Triglycerides (mg/dL) | Significantly Elevated | Significantly Lower | - |
Data extrapolated from a study using the MTP inhibitor BMS 212122 in LDLr-/- mice.[3]
Table 2: Effect of MTP Inhibition on Atherosclerotic Plaque Composition
| Parameter | Baseline | MTP Inhibitor Treatment (2 weeks) |
| Plaque Lipid Content (% area) | High | Significantly Decreased |
| Plaque Macrophage Content (CD68+ cells, % area) | High | Significantly Decreased |
| Plaque Collagen Content (% area) | Low | Increased |
| Plaque Tissue Factor | Present | Significantly Decreased |
| Pro-inflammatory M1 Macrophage Marker (MCP-1) | High | Significantly Decreased |
| Anti-inflammatory M2 Macrophage Markers (Arginase-I, Mannose Receptor 1) | Low | Increased |
Data extrapolated from a study using the MTP inhibitor BMS 212122 in LDLr-/- mice.[3][4]
Experimental Protocols
Protocol 1: Induction of Atherosclerosis and Regression Study in LDLr-/- Mice
This protocol is adapted from studies on MTP inhibitors for atherosclerosis regression.[3][4]
1. Animal Model:
-
LDL-receptor-deficient (LDLr-/-) mice are a suitable model as they develop atherosclerosis on a Western-style diet.
2. Diet and Induction of Atherosclerosis:
-
At 4 weeks of age, wean LDLr-/- mice and place them on a Western diet (high-fat, high-cholesterol) for 16 weeks to establish advanced atherosclerotic plaques.
3. Experimental Groups:
-
Baseline Group (n=8): Mice are sacrificed after 16 weeks on the Western diet to establish the baseline plaque characteristics.
-
Control Diet Group (n=8): After 16 weeks on the Western diet, switch mice to a standard chow diet for 2 weeks.
-
CP-346086 Treatment Group (n=8): After 16 weeks on the Western diet, switch mice to a standard chow diet containing CP-346086 for 2 weeks. A previously reported oral dose of 10 mg/kg/day in mice effectively lowered cholesterol and triglycerides and can be used as a starting point.[1]
4. Drug Administration:
-
This compound can be incorporated into the chow diet or administered daily by oral gavage.
5. Monitoring:
-
Monitor animal weight and food consumption throughout the study.
-
Collect blood samples at baseline and at the end of the treatment period for lipid analysis.
6. Tissue Collection and Analysis:
-
At the end of the 2-week treatment period, euthanize the mice and perfuse with saline.
-
Harvest the aorta and heart.
-
Embed the aortic root in OCT for cryosectioning.
-
Analyze serial sections for:
-
Plaque size and morphology (H&E staining).
-
Lipid content (Oil Red O staining).
-
Macrophage infiltration (immunohistochemistry for CD68).
-
Collagen content (Sirius Red staining).
-
Inflammatory markers (immunohistochemistry for MCP-1, Arginase-I).
-
Protocol 2: In Vitro Assessment of CP-346086 Activity
This protocol is based on the characterization of CP-346086's primary mechanism of action.[1][2]
1. Cell Line:
-
HepG2 cells, a human hepatoma cell line, are suitable for studying apoB and triglyceride secretion.
2. Treatment:
-
Plate HepG2 cells and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 24 hours.
3. Analysis:
-
Collect the cell culture medium.
-
Quantify the amount of secreted apoB and triglycerides in the medium using commercially available ELISA and colorimetric kits, respectively.
4. IC50 Determination:
-
Plot the percentage inhibition of apoB and triglyceride secretion against the log concentration of CP-346086 to determine the IC50 value. The reported IC50 for apoB and triglyceride secretion in HepG2 cells is 2.6 nM.[1][2]
Conclusion
This compound is a powerful tool for investigating the mechanisms of atherosclerosis regression due to its potent MTP inhibitory activity and profound lipid-lowering effects. The provided protocols offer a framework for conducting in vivo and in vitro studies to evaluate its efficacy in promoting plaque stabilization and regression. Researchers can adapt these methodologies to address specific scientific questions in the field of cardiovascular drug discovery.
References
- 1. Rapid regression of atherosclerosis with MTP inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. JCI Insight - Pressure overload leads to coronary plaque formation, progression, and myocardial events in ApoE–/– mice [insight.jci.org]
Application Notes and Protocols for CP-346086 Dihydrate in Non-Alcoholic Fatty Liver Disease (NAFLD) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD involves complex metabolic dysregulation, including increased hepatic triglyceride accumulation. Microsomal triglyceride transfer protein (MTP) is a key enzyme in the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. Inhibition of MTP, therefore, represents a potential therapeutic target for conditions associated with elevated plasma lipids.
CP-346086 is a potent MTP inhibitor that has been shown to lower plasma cholesterol and triglycerides.[1][2] However, a known class effect of MTP inhibitors is the accumulation of triglycerides in the liver, or hepatic steatosis, a hallmark of NAFLD.[3][4] This presents a unique opportunity to utilize CP-346086 as a tool to induce or exacerbate hepatic steatosis in preclinical NAFLD models, allowing for the study of disease mechanisms and the evaluation of novel therapeutic agents aimed at mitigating liver fat accumulation.
These application notes provide a comprehensive overview of the use of CP-346086 dihydrate in experimental NAFLD models, including detailed protocols, data presentation, and visualization of relevant pathways and workflows.
Data Presentation
The following tables summarize quantitative data on the effects of MTP inhibition in various preclinical models. While specific data for CP-346086 in NAFLD models is limited in publicly available literature, the data presented is representative of the expected outcomes based on the mechanism of action of MTP inhibitors.
Table 1: Effects of MTP Inhibition on Plasma Lipids in Rodent Models
| Parameter | Treatment Group | Change from Control | Reference |
| Total Cholesterol | MTP Inhibitor (10 mg/kg/day, 2 weeks) | ↓ 23% | [1] |
| VLDL Cholesterol | MTP Inhibitor (10 mg/kg/day, 2 weeks) | ↓ 33% | [1] |
| LDL Cholesterol | MTP Inhibitor (10 mg/kg/day, 2 weeks) | ↓ 75% | [1] |
| Triglycerides | MTP Inhibitor (10 mg/kg/day, 2 weeks) | ↓ 62% | [1] |
| Triglycerides | MTP Inhibitor (1.3 mg/kg, single dose) | ↓ 30% | [1][2] |
Table 2: Effects of MTP Inhibition on Hepatic Parameters in Rodent Models
| Parameter | Treatment Group | Change from Control | Reference |
| Liver Triglycerides | MTP Inhibitor (with food) | ↑ | [1] |
| Intestinal Triglycerides | MTP Inhibitor (with food) | ↑ | [1] |
| Hepatic Steatosis | Liver-specific MTP knockout mice | Moderate increase | [2][5] |
| Plasma ALT | High-fat diet-fed mice (8 weeks) | Significantly increased | [6] |
| Plasma AST | MttpΔ/Δ mice + LPS | Significantly increased | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MTP Inhibition and Hepatic Steatosis
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the role of microsomal triglyceride transfer protein in the liver of tissue-specific knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential approaches to ameliorate hepatic fat accumulation seen with MTP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Integrated hepatic transcriptome and proteome analysis of mice with high-fat diet-induced nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Lipid Droplet Maturation using CP-346086 Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets (LDs) are dynamic intracellular organelles essential for neutral lipid storage and metabolism. The maturation of these droplets, a process involving their growth and coalescence, is critical for cellular energy homeostasis. Dysregulation of LD maturation is implicated in various metabolic diseases. Microsomal Triglyceride Transfer Protein (MTP) has been identified as a key player in the expansion and maturation of lipid droplets.[1][2] CP-346086 is a potent inhibitor of MTP, interfering with the transfer of neutral lipids.[3] This document provides detailed application notes and protocols for utilizing CP-346086 dihydrate as a tool to investigate the role of MTP in lipid droplet maturation in cellular models.
Mechanism of Action
CP-346086 inhibits the activity of MTP, a protein crucial for the assembly and secretion of apolipoprotein B-containing lipoproteins.[3] In the context of lipid droplet biology, MTP is found on the surface of lipid droplets and is believed to facilitate the transfer of triglycerides, contributing to the growth and fusion of smaller lipid droplets into larger, mature ones.[1][4][5] By inhibiting MTP, CP-346086 is hypothesized to impede this process, resulting in an accumulation of smaller, immature lipid droplets.
Quantitative Data Summary
The following table summarizes the key quantitative data for CP-346086 from in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| MTP Inhibitory Activity (IC50) | 2.0 nM | Human and rodent MTP | [3] |
| ApoB and Triglyceride Secretion Inhibition (IC50) | 2.6 nM | Hep-G2 cells | [3] |
| Plasma Triglyceride Lowering (ED30) | 1.3 mg/kg | Rats or mice (oral administration) | [3] |
| Plasma Triglyceride Lowering in Humans (ED50) | 10 mg | Healthy human volunteers (single oral dose) | [3] |
| VLDL Cholesterol Lowering in Humans (ED50) | 3 mg | Healthy human volunteers (single oral dose) | [3] |
| Effective Concentration in 3T3-L1 cells | 30 nM | 3T3-L1 adipocytes | [6] |
Signaling Pathway and Experimental Workflow
MTP-Mediated Lipid Droplet Maturation and Inhibition by CP-346086
Caption: MTP's role in lipid droplet maturation and its inhibition by CP-346086.
Experimental Workflow for Investigating the Effect of CP-346086 on Lipid Droplet Maturation
Caption: Workflow for studying CP-346086's effect on lipid droplet maturation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent : this compound (powder form).
-
Solvent : Dimethyl sulfoxide (DMSO), cell culture grade.
-
Procedure :
-
This compound is soluble in DMSO at concentrations greater than 20 mg/mL.[7]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: In Vitro Model for Lipid Droplet Maturation using HepG2 Cells
This protocol describes how to induce lipid droplet formation in HepG2 cells and subsequently treat them with CP-346086 to observe its effect on lipid droplet maturation.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound stock solution (from Protocol 1)
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde solution (4%)
-
BODIPY 493/503 or Oil Red O staining solution
-
DAPI or Hoechst for nuclear counterstain
-
Mounting medium
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed HepG2 cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
-
Lipid Droplet Induction:
-
CP-346086 Treatment:
-
Following the lipid loading period, remove the oleic acid-containing medium.
-
Add fresh culture medium containing the desired concentration of CP-346086 (e.g., a dose-response from 1 nM to 100 nM) or a vehicle control (DMSO). The final DMSO concentration should be kept below 0.1%.
-
Incubate the cells for a specified period (e.g., 12, 24, or 48 hours) to observe the effect on lipid droplet maturation.
-
-
Lipid Droplet Staining (BODIPY 493/503):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL in PBS).
-
Incubate the cells with the BODIPY staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Microscopy and Image Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of multiple fields of view for each treatment condition.
-
Use image analysis software (e.g., ImageJ/Fiji or CellProfiler) to quantify the number and size of lipid droplets per cell. This will allow for the assessment of lipid droplet maturation.
-
Protocol 3: Analysis of Lipid Droplet Maturation in 3T3-L1 Adipocytes
This protocol is adapted for differentiated 3T3-L1 adipocytes, which naturally accumulate large lipid droplets.
Procedure:
-
Differentiation of 3T3-L1 Cells:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation using a standard protocol, typically involving a cocktail of insulin, dexamethasone, and IBMX.
-
Allow the cells to differentiate for 7-10 days, during which they will accumulate lipid droplets.
-
-
CP-346086 Treatment:
-
On day 6 or 7 of differentiation, when lipid droplets are well-formed, treat the cells with CP-346086 (e.g., 30 nM) or a vehicle control in fresh differentiation medium.[6]
-
Incubate for 24-48 hours.
-
-
Staining and Analysis:
-
Follow the staining and image analysis procedures as described in Protocol 2 (steps 4 and 5).
-
Expected Outcomes
Based on the role of MTP in lipid droplet expansion, treatment with CP-346086 is expected to result in:
-
A decrease in the average size of lipid droplets.
-
An increase in the number of smaller, immature lipid droplets.
-
No significant change in the total cellular triglyceride content in some models, as MTP inhibition primarily affects the maturation and not necessarily the synthesis of triglycerides.[3]
These outcomes would support the hypothesis that MTP activity is crucial for the maturation of lipid droplets through the facilitation of their growth and/or fusion.
Troubleshooting
-
Low Lipid Droplet Formation: Ensure the oleic acid-BSA complex is properly prepared and that the cells are healthy and not over-confluent. The duration of oleic acid treatment can be optimized.
-
High Background Staining: Ensure thorough washing steps after fixation and staining. Optimize the concentration of the fluorescent dye.
-
Cell Toxicity: Monitor cell morphology and viability. If toxicity is observed, reduce the concentration of CP-346086 or the duration of treatment. Ensure the final DMSO concentration is minimal.
By following these protocols, researchers can effectively utilize this compound as a pharmacological tool to dissect the molecular mechanisms of lipid droplet maturation and its relevance in metabolic health and disease.
References
- 1. Microsomal triglyceride transfer protein contributes to lipid droplet maturation in adipocytes | PLOS One [journals.plos.org]
- 2. Microsomal triglyceride transfer protein contributes to lipid droplet maturation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Triglyceride Transfer Protein (MTP) Associates with Cytosolic Lipid Droplets in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Triglyceride Transfer Protein (MTP) Associates with Cytosolic Lipid Droplets in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound ≥97% (HPLC) | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. Hypoxia-inducible lipid droplet-associated induces DGAT1 and promotes lipid storage in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-346086 Dihydrate in VLDL Secretion Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very Low-Density Lipoprotein (VLDL) particles are assembled in the liver and are responsible for transporting endogenous triglycerides to peripheral tissues. Overproduction of VLDL is a key feature of several metabolic disorders, including hypertriglyceridemia and is implicated in the pathogenesis of atherosclerosis. A critical step in the assembly and secretion of VLDL is the lipidation of apolipoprotein B (ApoB), a process mediated by the microsomal triglyceride transfer protein (MTP). Inhibition of MTP presents a promising therapeutic strategy for lowering plasma lipid levels.
CP-346086 dihydrate is a potent and selective inhibitor of MTP.[1][2][3] It has been shown to effectively inhibit the secretion of VLDL from hepatocytes, leading to a significant reduction in plasma triglyceride and cholesterol levels.[2][3] These application notes provide detailed protocols for utilizing this compound to inhibit VLDL secretion in both in vitro and in vivo research settings.
Mechanism of Action
This compound exerts its inhibitory effect by binding to MTP within the endoplasmic reticulum of hepatocytes and enterocytes.[4] This binding prevents the transfer of triglycerides and other lipids to nascent ApoB, thereby halting the assembly of VLDL particles and their subsequent secretion into the circulation.
Signaling Pathway of VLDL Assembly and Inhibition by CP-346086
Caption: VLDL assembly in the ER and its inhibition by CP-346086.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
| Parameter | Cell Line/Species | Value | Reference |
| MTP IC50 | Human and Rodent | 2.0 nM | [2][3] |
| ApoB & Triglyceride Secretion IC50 | HepG2 cells | 2.6 nM | [2][3] |
| Species | Dose | Effect | Reference |
| Rats/Mice | 1.3 mg/kg (single oral dose) | 30% reduction in plasma triglycerides | [2] |
| Rats/Mice | 10 mg/kg/day (2-week treatment) | 75% reduction in VLDL cholesterol, 62% reduction in triglycerides | [2] |
| Healthy Humans | 3 mg (single oral dose) | ED50 for VLDL cholesterol reduction | [2] |
| Healthy Humans | 10 mg (single oral dose) | ED50 for plasma triglyceride reduction | [2] |
| Healthy Humans | 30 mg/day (2-week treatment) | 72% reduction in LDL cholesterol, 75% reduction in triglycerides | [2] |
Experimental Protocols
In Vitro VLDL Secretion Assay Using HepG2 Cells
This protocol describes how to assess the inhibitory effect of this compound on VLDL secretion from the human hepatoma cell line, HepG2.
Experimental Workflow for In Vitro Assay
Caption: Workflow for the in vitro VLDL secretion inhibition assay.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
ApoB ELISA kit or antibodies for Western blotting
-
Triglyceride quantification kit
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Note: Consult the manufacturer's instructions for the recommended solvent and storage conditions.
-
Oleic Acid-BSA Complex: Prepare a 5 mM oleic acid stock solution complexed with 10% fatty acid-free BSA in serum-free DMEM. Gently warm to 37°C to dissolve.
-
-
Treatment:
-
Wash the confluent HepG2 cells twice with warm PBS.
-
Pre-incubate the cells with serum-free DMEM for 2-4 hours to deplete endogenous lipids.
-
Prepare treatment media by diluting the this compound stock solution and the oleic acid-BSA complex in serum-free DMEM to the final desired concentrations. A final oleic acid concentration of 0.4-1.0 mM is typically used to stimulate VLDL secretion.[5][6] Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Remove the pre-incubation medium and add the treatment media to the cells.
-
-
Incubation and Sample Collection:
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture medium. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and collect the supernatant.
-
-
Quantification of VLDL Secretion:
-
Apolipoprotein B (ApoB) Quantification: Measure the concentration of secreted ApoB in the collected medium using a human ApoB ELISA kit according to the manufacturer's instructions. Alternatively, ApoB can be quantified by Western blotting.
-
Triglyceride Quantification: Measure the concentration of triglycerides in the collected medium using a commercial triglyceride quantification kit.[7]
-
In Vivo VLDL Secretion Assay in Mice
This protocol details a method to measure the rate of hepatic VLDL-triglyceride secretion in mice using the lipoprotein lipase inhibitor, poloxamer-407.
Experimental Workflow for In Vivo Assay
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Early-stage atherosclerosis in poloxamer 407-induced hyperlipidemic mice: pathological features and changes in the lipid composition of serum lipoprotein fractions and subfractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encodeproject.org [encodeproject.org]
- 4. researchgate.net [researchgate.net]
- 5. Oleic acid stimulation of apolipoprotein B secretion from HepG2 and Caco-2 cells occurs post-transcriptionally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Impact of CP-346086 Dihydrate on Plasma Lipoprotein Profiling
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 dihydrate is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver and intestines.[1] By inhibiting MTP, CP-346086 effectively reduces the secretion of very-low-density lipoprotein (VLDL) and chylomicrons, leading to significant reductions in plasma levels of triglycerides, VLDL cholesterol, and low-density lipoprotein (LDL) cholesterol.[1][2] These application notes provide a comprehensive overview of the effects of CP-346086 on plasma lipoprotein profiling, detailed experimental protocols for its evaluation, and a summary of key in-vitro and in-vivo findings.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease.[3] The microsomal triglyceride transfer protein (MTP) plays a pivotal role in the assembly of apoB-containing lipoproteins, which are responsible for transporting triglycerides and cholesterol from the liver and intestines to peripheral tissues. Inhibition of MTP presents a therapeutic strategy for lowering circulating levels of these atherogenic lipoproteins.
CP-346086 is a small molecule inhibitor of MTP.[4] It has been shown to effectively lower plasma cholesterol and triglycerides in both animal models and humans.[1][5] This document outlines the mechanism of action of CP-346086, summarizes its impact on lipoprotein profiles, and provides detailed protocols for researchers to investigate its effects.
Mechanism of Action
CP-346086 exerts its lipid-lowering effects by directly inhibiting the activity of MTP in the endoplasmic reticulum of hepatocytes and enterocytes.[1][6] MTP is responsible for transferring triglycerides, cholesteryl esters, and phospholipids to nascent apoB molecules during the formation of VLDL in the liver and chylomicrons in the intestine.[6] By blocking this transfer, CP-346086 impairs the assembly and secretion of these lipoproteins, leading to a decrease in their plasma concentrations.
References
- 1. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP-346086 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. [PDF] CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CP-346086 dihydrate solubility in DMSO vs. aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for the experimental use of CP-346086 dihydrate.
Solubility and Solution Preparation
This compound is a hydrophobic compound, and its solubility characteristics are crucial for successful experimental outcomes. Below is a summary of its known solubility and recommendations for preparing solutions for in vitro and in vivo studies.
Quantitative Solubility Data
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | >20 mg/mL | Sigma-Aldrich |
| Aqueous Solutions (e.g., PBS, Saline) | Poorly soluble (quantitative data not readily available) | Inferred from hydrophobic structure |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound for my cell culture experiments?
A1: Due to its poor aqueous solubility, it is recommended to first prepare a high-concentration stock solution in 100% DMSO. A concentration of 10-20 mg/mL in DMSO should be readily achievable. Ensure the compound is fully dissolved by vortexing or brief sonication. For cell-based assays, this stock solution can then be serially diluted in your cell culture medium to the final desired concentration. It is critical to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
Q2: I'm observing precipitation when I add my DMSO stock solution of CP-346086 to my aqueous cell culture medium. What can I do to prevent this?
A2: This is a common issue with hydrophobic compounds and is often referred to as "crashing out." Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The final concentration of CP-346086 in your medium may be exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the rest of your medium.
-
Gentle Mixing: When adding the compound solution to the medium, do so dropwise while gently swirling the medium to ensure rapid and even distribution.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C, as solubility often increases with temperature.
Q3: What is a suitable vehicle for in vivo oral administration of this compound in rodent studies?
A3: For oral gavage in animal studies, a common approach for poorly water-soluble compounds is to prepare a suspension or a solution in a vehicle that enhances solubility and absorption. While specific formulations for CP-346086 are not extensively published, a general-purpose vehicle for such compounds can be formulated. One such common formulation consists of a mixture of solvents and surfactants, for example, a solution of DMSO, PEG300, and Tween 80 in saline or PBS. The exact ratios may need to be optimized for your specific experimental needs to ensure the compound remains in solution and to minimize any potential toxicity from the vehicle itself.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol describes the preparation of a stock solution and subsequent working solutions for treating cells in culture.
Materials:
-
This compound powder
-
Sterile 100% Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a 10 mg/mL Stock Solution in DMSO:
-
Aseptically weigh out a precise amount of this compound powder (e.g., 5 mg).
-
In a sterile environment (e.g., a biological safety cabinet), add the appropriate volume of sterile 100% DMSO to achieve a 10 mg/mL concentration (e.g., 500 µL for 5 mg of powder).
-
Ensure the compound is completely dissolved by vortexing. If necessary, briefly sonicate the vial in a water bath.
-
Store this stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mg/mL stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To minimize precipitation, add the DMSO stock solution to the medium while gently mixing. Ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically <0.1%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Signaling Pathway
CP-346086 is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). MTP plays a crucial role in the assembly of apolipoprotein B (ApoB)-containing lipoproteins, such as Very Low-Density Lipoprotein (VLDL) in the liver. By inhibiting MTP, CP-346086 effectively blocks the loading of triglycerides onto ApoB, which in turn prevents the proper assembly and secretion of VLDL particles from hepatocytes. This leads to a reduction in circulating levels of VLDL and consequently, LDL cholesterol and triglycerides.
Technical Support Center: Optimizing CP-346086 Dihydrate Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize CP-346086 dihydrate in in vitro settings. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: CP-346086 is a potent and specific inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[4][5][6] By inhibiting MTP, CP-346086 blocks the loading of lipids onto apoB, thereby preventing the formation and secretion of these lipoproteins.[1][7]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of greater than 20 mg/mL.[8] For long-term storage, it is recommended to store the solid powder at 2-8°C.[8] Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for longer periods.[9]
Q3: What is a typical starting concentration for in vitro experiments?
A3: Based on published data, CP-346086 is a highly potent inhibitor with activity in the low nanomolar range. A good starting point for most cell-based assays is a concentration range of 1 nM to 100 nM.[2] The half-maximal inhibitory concentration (IC50) for human and rodent MTP is approximately 2.0 nM, and for the inhibition of apoB and triglyceride secretion in HepG2 cells, the IC50 is 2.6 nM.[1][2][7][10]
Q4: In which cell lines has CP-346086 been shown to be effective?
A4: The most commonly cited cell line for in vitro studies with CP-346086 is the human hepatoma cell line, HepG2.[1][7] This is due to their ability to synthesize and secrete apoB-containing lipoproteins, making them a relevant model for studying hepatic lipid metabolism. Other cell lines that express MTP and are involved in lipoprotein assembly may also be suitable.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for CP-346086 in various in vitro and in vivo models.
| Parameter | Value | Species/Model | Reference |
| MTP IC50 | 2.0 nM | Human and Rodent | [1][2][7] |
| ApoB and Triglyceride Secretion IC50 | 2.6 nM | HepG2 cells | [1][2][7][10] |
| Solubility in DMSO | >20 mg/mL | - | [8] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of CP-346086 and a general workflow for optimizing its concentration in vitro.
Caption: Mechanism of action of CP-346086 in inhibiting VLDL secretion.
Caption: Experimental workflow for optimizing CP-346086 concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors with the compound.- Edge effects in multi-well plates. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and perform serial dilutions carefully.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No observable effect of the compound | - Incorrect concentration calculation.- Degraded compound.- Cell line does not express sufficient MTP.- Insufficient incubation time. | - Double-check all calculations for dilutions.- Prepare fresh stock solutions from powder.- Confirm MTP expression in your cell model via Western blot or qPCR.- Perform a time-course experiment to determine the optimal incubation period. |
| Significant cytotoxicity observed | - High concentration of CP-346086.- High concentration of DMSO vehicle.- Accumulation of intracellular lipids leading to lipotoxicity. | - Lower the concentration range of CP-346086.- Ensure the final DMSO concentration is below 0.5% (and consistent across all wells, including vehicle control).- Reduce the incubation time. Assess markers of cellular stress. |
| Precipitation of the compound in media | - Exceeding the solubility limit in aqueous media. | - Ensure the final DMSO concentration is sufficient to maintain solubility.- Prepare fresh dilutions from a clear stock solution for each experiment. Visually inspect the media for any precipitate after adding the compound. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of CP-346086 for Inhibition of ApoB Secretion in HepG2 Cells
1. Materials:
- HepG2 cells
- Complete culture medium (e.g., MEM with 10% FBS, penicillin/streptomycin)
- Serum-free medium
- This compound
- DMSO (cell culture grade)
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates
- ApoB ELISA kit
- Cell viability assay kit (e.g., MTT or LDH)
2. Cell Seeding:
- Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
- Incubate for 24 hours at 37°C in a 5% CO2 incubator.
3. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in serum-free medium to achieve final concentrations ranging from 0.1 nM to 1000 nM. Include a vehicle control (DMSO only) at the same final concentration as the highest compound concentration.
- Wash the cells once with PBS.
- Replace the complete medium with the serum-free medium containing the different concentrations of CP-346086 or vehicle control.
4. Incubation:
- Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
5. Sample Collection and Analysis:
- After incubation, carefully collect the cell culture supernatant. This will be used to measure the amount of secreted apoB.
- Perform an ApoB ELISA on the collected supernatant according to the manufacturer's instructions.
- Assess cell viability in the remaining cells using an MTT or LDH assay according to the manufacturer's protocol.
6. Data Analysis:
- Normalize the apoB secretion data to the vehicle control.
- Plot the normalized apoB secretion against the log concentration of CP-346086 to generate a dose-response curve.
- Calculate the IC50 value from the dose-response curve.
- Analyze the cell viability data to ensure the observed inhibition of apoB secretion is not due to cytotoxicity.
- The optimal concentration will be the lowest concentration that gives a significant and reproducible inhibition of apoB secretion with minimal impact on cell viability.
References
- 1. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Multiple functions of microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CP-346086 Datasheet DC Chemicals [dcchemicals.com]
- 10. CP-346086 | MTP inhibitor | Probechem Biochemicals [probechem.com]
CP-346086 dihydrate off-target effects in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-346086 dihydrate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CP-346086?
CP-346086 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2] MTP is crucial for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons, from hepatocytes and enterocytes, respectively.[2][3] By inhibiting MTP, CP-346086 blocks the transfer of triglycerides to nascent apoB, thereby preventing the formation and secretion of these lipoproteins.[1]
Q2: What are the expected on-target effects of CP-346086 in a relevant cell culture model (e.g., HepG2 cells)?
In a cell line like HepG2, which is capable of lipoprotein secretion, treatment with CP-346086 is expected to lead to a dose-dependent decrease in the secretion of apoB and triglycerides into the culture medium.[1] This is a direct consequence of its MTP inhibitory activity.
Q3: Are there known off-target effects of CP-346086?
The available literature does not describe classical off-target effects where CP-346086 binds to and inhibits other unintended protein targets. However, its potent on-target inhibition of MTP can lead to downstream cellular consequences that may be perceived as "off-target" or adverse effects in an experimental setting. These are primarily related to the intracellular accumulation of lipids.
Q4: What is the reported potency of CP-346086?
CP-346086 is a highly potent inhibitor of MTP. The reported IC50 values are in the low nanomolar range.
| Parameter | Value | System |
| IC50 (Human and Rodent MTP) | 2.0 nM | In vitro MTP activity assay |
| IC50 (ApoB and Triglyceride Secretion) | 2.6 nM | HepG2 cells |
Data sourced from Chandler et al., 2003.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cell culture experiments with CP-346086.
Issue 1: Increased Intracellular Lipid Accumulation and/or Cellular Steatosis
-
Question: After treating my cells (e.g., hepatocytes) with CP-346086, I observe a significant increase in intracellular lipid droplets and signs of cellular steatosis. Is this expected, and what is the underlying mechanism?
-
Answer: Yes, this is an expected consequence of MTP inhibition. By blocking the secretion of triglycerides via apoB-containing lipoproteins, CP-346086 causes these lipids to accumulate within the endoplasmic reticulum and cytoplasm of the cells.[1] This can be visualized using lipid-staining dyes like Oil Red O or BODIPY.
-
Experimental Protocol: Visualization of Intracellular Lipid Accumulation
-
Cell Culture: Plate hepatocytes (e.g., HepG2) on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with the desired concentrations of CP-346086 or a vehicle control for the specified duration (e.g., 24-48 hours).
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Staining with Oil Red O:
-
Prepare a stock solution of Oil Red O in isopropanol.
-
Prepare a working solution by diluting the stock solution with water and filtering it.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Incubate the cells with the Oil Red O working solution for 15-20 minutes.
-
Wash the cells with 60% isopropanol and then with water to remove excess stain.
-
Counterstain the nuclei with hematoxylin if desired.
-
-
Microscopy: Mount the coverslips on microscope slides and visualize the red-stained lipid droplets using a bright-field microscope.
-
-
Workflow for Investigating Cellular Steatosis
Workflow for confirming cellular steatosis.
Issue 2: Signs of Cellular Stress or Reduced Viability at Higher Concentrations or Longer Incubation Times
-
Question: I am observing increased cell death, changes in morphology indicative of stress, or reduced cell proliferation after treatment with CP-346086. Is this a sign of off-target toxicity?
-
Answer: While direct off-target toxicity cannot be entirely ruled out without specific assays, these effects are more likely related to the consequences of potent MTP inhibition. The accumulation of intracellular lipids, particularly free cholesterol, can lead to endoplasmic reticulum (ER) stress and oxidative stress. This can, in turn, trigger cellular stress pathways that may lead to apoptosis or reduced cell viability, especially with prolonged exposure or at high concentrations of the inhibitor.
-
Signaling Pathway: MTP Inhibition Leading to Cellular Stress
Pathway of MTP inhibition-induced cellular stress. -
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of CP-346086 that effectively inhibits MTP without causing significant cytotoxicity in your specific cell model and timeframe.
-
Time-Course Analysis: Conduct a time-course experiment to identify the earliest time point at which MTP inhibition is observed, to minimize the duration of treatment and reduce the likelihood of secondary stress responses.
-
Assess ER Stress Markers: If cellular stress is suspected, you can perform western blotting or qPCR to measure the expression of ER stress markers such as BiP (GRP78), CHOP, or the splicing of XBP1.
-
Cell Viability Assays: Use multiple cell viability assays (e.g., MTT, trypan blue exclusion, Annexin V/PI staining) to accurately assess the cytotoxic effects.
-
Issue 3: Inconsistent or Lack of MTP Inhibition in Certain Cell Models
-
Question: I am using CP-346086 in a non-hepatic or non-enterocytic cell line and not observing any effect on lipid metabolism. Why might this be?
-
Answer: The expression of MTP is highest in hepatocytes and enterocytes, as its primary role is in the assembly of VLDL and chylomicrons.[3][4] Many other cell types have very low or no MTP expression. CP-346086 will only be effective in cell models that endogenously express MTP and have an active apoB-lipoprotein secretion pathway.
-
Logical Troubleshooting Flow for Lack of Effect
Troubleshooting the absence of CP-346086 effects.
References
- 1. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multiple functions of microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, SLx-4090: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Elevated Transaminases with CP-346086 Dihydrate: A Technical Support Resource
For researchers and drug development professionals utilizing CP-346086 dihydrate, monitoring for potential hepatotoxicity is a critical aspect of preclinical and clinical evaluation. This technical support center provides essential guidance on managing elevated transaminases, a potential side effect associated with the use of this compound. The information is presented in a practical question-and-answer format to address specific issues that may arise during experimentation.
Troubleshooting Guide
This section provides direct answers to common problems encountered during your research.
Q1: What should I do if I observe elevated transaminases in my animal model after administering this compound?
A1: If you observe elevated transaminases, it is crucial to take systematic steps to assess the situation. The initial response should be to recheck the liver enzymes in 2-4 weeks to establish a trend and determine if the elevation is transient or persistent.[1] If the alanine aminotransferase (ALT) levels are greater than three times the upper limit of normal (>3x ULN), repeat testing should be expedited within 2-5 days.[1]
It is also important to review your experimental protocol. Ensure the correct dose of this compound was administered and check for any other potential hepatotoxic agents that may have been co-administered. Consider the possibility of underlying liver conditions in the animal model.
Q2: At what threshold of transaminase elevation should I consider discontinuing the administration of this compound?
A2: The decision to discontinue the compound depends on the severity of the elevation and the overall health of the animal. As a general guideline, if ALT or aspartate aminotransferase (AST) levels exceed 5 times the upper limit of normal (≥5x ULN), or if they are ≥3x ULN with a concurrent elevation in total bilirubin (≥2x ULN), immediate discontinuation of the suspected hepatotoxic agent is recommended.[2] For moderate elevations (3-5x ULN), temporary discontinuation and more frequent monitoring (e.g., every 3 days) should be considered.[2][3]
Q3: How can I differentiate between this compound-induced liver injury and other potential causes of elevated transaminases?
A3: Differentiating the cause of elevated transaminases requires a comprehensive evaluation. A key step is to rule out other potential etiologies.[4] This includes screening for viral hepatitis and autoimmune markers.[1][5] An abdominal ultrasound can be performed to assess the liver parenchyma and biliary tract.[2] The temporal relationship between the administration of this compound and the onset of elevated transaminases is a critical piece of evidence. Diagnostic scales, such as the Council for International Organizations of Medical Sciences (CIOMS)/Roussel Uclaf Causality Assessment Method (RUCAM), can be helpful in establishing causality.[4][6]
Frequently Asked Questions (FAQs)
This section addresses broader questions about this compound and liver enzyme elevations.
Q1: What is the likely mechanism behind this compound-induced transaminase elevation?
A1: CP-346086 is a microsomal triglyceride transfer protein (MTP) inhibitor.[7] MTP is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. By inhibiting MTP, CP-346086 reduces the secretion of triglycerides from hepatocytes. This can lead to an accumulation of triglycerides within the liver cells, a condition known as hepatic steatosis. While not directly toxic, severe steatosis can increase the vulnerability of hepatocytes to secondary insults, leading to inflammation (steatohepatitis), cellular injury, and subsequent release of transaminases (ALT and AST) into the bloodstream.
Q2: Are there any preventative measures I can take to minimize the risk of elevated transaminases during my experiments?
A2: While it may not be possible to completely eliminate the risk, certain measures can be taken. Adhering to the lowest effective dose of this compound is a primary strategy. Regular monitoring of liver function tests throughout the study period is crucial for early detection.[8] Ensuring the overall health of the animal models and avoiding co-administration of other potentially hepatotoxic substances can also help mitigate the risk.
Q3: What are the key liver enzymes to monitor, and what do their elevations signify?
A3: The primary liver enzymes to monitor are alanine aminotransferase (ALT) and aspartate aminotransferase (AST). ALT is considered more specific to the liver, while AST can also be found in other tissues like muscle. A predominant elevation in ALT is suggestive of a hepatocellular injury pattern.[1] Alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) are markers of cholestatic injury. Monitoring total and direct bilirubin is also important as their elevation can indicate impaired liver function.[2]
Data Presentation
For effective management and reporting of findings, all quantitative data should be meticulously recorded and presented. The following table provides a template for summarizing liver function test results.
| Animal ID | Treatment Group (Dose of CP-346086) | Baseline ALT (U/L) | Baseline AST (U/L) | Follow-up ALT (U/L) | Follow-up AST (U/L) | Fold Change (ALT) | Fold Change (AST) | Observations |
Experimental Protocols
Protocol for Liver Function Monitoring in Animal Models
-
Baseline Blood Collection: Prior to the first administration of this compound, collect a baseline blood sample from all animals.
-
Serum Separation: Process the blood samples to separate the serum.
-
Biochemical Analysis: Analyze the serum for key liver function markers: ALT, AST, ALP, GGT, total bilirubin, and direct bilirubin.
-
Regular Monitoring: Collect blood samples at regular intervals throughout the study period (e.g., weekly, bi-weekly). The frequency may be increased if elevations are observed.
-
Data Recording: Record all results systematically, noting the date, animal ID, and corresponding treatment group.
Visualizations
The following diagrams illustrate key concepts related to the management of elevated transaminases.
Caption: Proposed mechanism of this compound-induced transaminase elevation.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Practical guidelines for diagnosis and early management of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fg.bmj.com [fg.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated transaminases during medical treatment of acromegaly: a review of the German pegvisomant surveillance experience and a report of a patient with histologically proven chronic mild active hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-346086 dihydrate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of CP-346086 dihydrate. It includes frequently asked questions, detailed troubleshooting guides for common experimental issues, and comprehensive protocols for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A: this compound as a solid powder should be stored at 2-8°C.
Q2: How should I prepare stock solutions of this compound?
A: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For cell-based experiments, ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability, typically below 0.1%.
Q3: What is the stability of this compound in solution?
A: For short-term use (up to one week), aliquots of the DMSO stock solution can be stored at 4°C. For long-term storage, it is advisable to store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. While specific quantitative data on long-term stability in solution is limited, following these storage guidelines will help maintain the compound's integrity.
Q4: What is the mechanism of action of CP-346086?
A: CP-346086 is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1] MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, CP-346086 blocks the loading of lipids onto apoB, leading to a reduction in the secretion of these lipoproteins.
Q5: What are the typical in vitro effects of CP-346086?
A: In cellular models, such as the human hepatoma cell line HepG2, CP-346086 has been shown to inhibit the secretion of apoB and triglycerides with high potency.[1] The half-maximal inhibitory concentration (IC50) for MTP activity is approximately 2.0 nM, and for the inhibition of apoB and triglyceride secretion in HepG2 cells, the IC50 is around 2.6 nM.[1]
Data Presentation
Table 1: Physicochemical and In Vitro Properties of CP-346086
| Property | Value | Reference |
| Storage Temperature (Solid) | 2-8°C | Sigma-Aldrich |
| Solubility | >20 mg/mL in DMSO | Sigma-Aldrich |
| MTP Inhibition (IC50) | 2.0 nM | [1] |
| ApoB Secretion Inhibition in HepG2 cells (IC50) | 2.6 nM | [1] |
| Triglyceride Secretion Inhibition in HepG2 cells (IC50) | 2.6 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro MTP Activity Assay
This protocol is adapted from a commercially available MTP activity assay kit and can be used to determine the inhibitory potential of CP-346086.
Materials:
-
This compound
-
MTP activity assay kit (containing donor and acceptor vesicles)
-
Purified MTP or cell/tissue homogenate
-
Assay buffer
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare CP-346086 dilutions: Dissolve CP-346086 in DMSO to make a high-concentration stock solution. Perform serial dilutions in assay buffer to achieve the desired final concentrations for the inhibition curve.
-
Assay Reaction Setup: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Donor vesicles
-
Acceptor vesicles
-
CP-346086 dilution or vehicle control (DMSO)
-
-
Initiate the reaction: Add the MTP source (purified protein or cell homogenate) to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths as specified by the assay kit manufacturer.
-
Data Analysis: Calculate the percent inhibition for each concentration of CP-346086 relative to the vehicle control and determine the IC50 value.
Protocol 2: Inhibition of Apolipoprotein B (ApoB) Secretion in HepG2 Cells
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., EMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
ELISA kit for human ApoB
-
BCA protein assay kit
Procedure:
-
Cell Culture: Culture HepG2 cells in complete medium until they reach 80-90% confluency.
-
Cell Plating: Seed the HepG2 cells into 12-well or 24-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Wash the cells with PBS.
-
Replace the medium with serum-free medium containing various concentrations of CP-346086 (prepared by diluting the DMSO stock). Include a vehicle control (DMSO only).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant (medium).
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
-
ApoB Quantification:
-
Measure the concentration of ApoB in the collected supernatant using a human ApoB ELISA kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a BCA protein assay to normalize the ApoB secretion data.
-
-
Data Analysis: Normalize the secreted ApoB levels to the total cell protein content for each well. Calculate the percent inhibition of ApoB secretion for each CP-346086 concentration relative to the vehicle control and determine the IC50 value.
Troubleshooting Guides
Issue 1: Low or No MTP Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Degraded CP-346086 | Ensure the compound has been stored correctly. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Incorrect Assay Conditions | Verify the pH and composition of the assay buffer. Ensure the incubation time and temperature are optimal for the MTP source. |
| Inactive MTP | Use a fresh source of MTP or confirm the activity of the current batch with a known inhibitor. |
Issue 2: High Variability in ApoB Secretion Assay
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and careful pipetting when seeding cells to achieve uniform cell numbers across wells. |
| Cell Stress or Toxicity | Check for cytotoxicity of CP-346086 at the tested concentrations using a cell viability assay (e.g., MTT or LDH assay). High concentrations of DMSO can also be toxic. |
| Incomplete Sample Collection | Be consistent when collecting the supernatant to avoid aspirating cells. Ensure complete cell lysis for accurate protein normalization. |
Visualizations
Caption: Signaling pathway of MTP inhibition by CP-346086.
Caption: Experimental workflow for ApoB secretion assay.
References
Technical Support Center: MTP Inhibition Assays with CP-346086 Dihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CP-346086 dihydrate in microsomal triglyceride transfer protein (MTP) inhibition assays.
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration greater than 20 mg/mL. For a typical experiment, a 10 mM stock solution in DMSO is recommended.
-
Preparation of a 10 mM Stock Solution:
-
The molecular weight of this compound is 513.51 g/mol .
-
To prepare a 10 mM stock solution, dissolve 5.14 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage:
-
Store the DMSO stock solution at -20°C for long-term storage (up to 2 years) or at 4°C for short-term use (up to 2 weeks).[1]
-
For use in aqueous buffers, it is recommended to prepare fresh dilutions from the stock solution on the day of the experiment to avoid precipitation.
-
2. What is the recommended final concentration of DMSO in the assay?
To avoid solvent effects on the assay, the final concentration of DMSO in the reaction mixture should be kept low, ideally at or below 0.5%, and should not exceed 1%. Remember to include a vehicle-only (DMSO) control in your experiments to account for any potential effects of the solvent.[2]
3. What are the known IC50 values for CP-346086?
CP-346086 is a potent inhibitor of MTP.
| Target | IC50 Value |
| Human and rodent MTP activity | 2.0 nM |
| Apolipoprotein B (apoB) and triglyceride secretion in HepG2 cells | 2.6 nM |
4. What are some potential off-target effects or cellular consequences of MTP inhibition with CP-346086?
Inhibition of MTP can lead to an accumulation of lipids within cells, particularly in the liver and intestine.[3] In some studies, treatment with CP-346086 has been associated with an increase in plasma transaminases (ALT/AST), which can be an indicator of liver stress.[4] It is important to consider these potential effects when interpreting your results, especially in cell-based assays.
Experimental Protocols
Detailed Protocol for a Fluorescent MTP Inhibition Assay
This protocol is adapted from established methods for measuring MTP activity using a fluorescence-based assay.
Materials:
-
This compound
-
DMSO
-
MTP source (e.g., purified MTP, cell or tissue homogenates)
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Donor vesicles (containing a fluorescently labeled lipid, such as NBD-triolein)
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Acceptor vesicles
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Assay buffer (e.g., 10 mM Tris, pH 7.4, 150 mM NaCl, 1 mM EDTA)
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96-well black, flat-bottom plates
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Fluorescence plate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., ~465/535 nm for NBD)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO as described in the FAQs.
-
On the day of the experiment, prepare serial dilutions of the CP-346086 stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.
-
-
Assay Setup:
-
In a 96-well black plate, add your MTP source (e.g., 10-50 µg of protein from cell homogenate).
-
Add the desired concentration of CP-346086 or vehicle (DMSO) to the appropriate wells.
-
Incubate the MTP source with the inhibitor for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Initiation of the Reaction:
-
Add the donor and acceptor vesicle mixture to each well to start the transfer reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the assay. While 37°C is physiological, some fluorescent MTP assays perform better at room temperature (~25°C) due to lower background fluorescence.[5] Incubation times can range from 30 minutes to several hours.
-
-
Measurement:
-
Measure the increase in fluorescence at regular intervals or at a final time point using a fluorescence plate reader. The increase in fluorescence corresponds to the transfer of the labeled lipid from the donor to the acceptor vesicles.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no MTP source) from all readings.
-
Plot the fluorescence intensity against the concentration of CP-346086.
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Calculate the IC50 value by fitting the data to a dose-response curve.
-
Troubleshooting Guide
dot
References
- 1. mdpi.com [mdpi.com]
- 2. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. biotium.com [biotium.com]
- 5. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-346086 Dihydrate Food Effect Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of food on the efficacy and side effects of CP-346086 dihydrate, a potent microsomal triglyceride transfer protein (MTP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1] MTP is crucial for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, CP-346086 reduces the secretion of these lipoproteins, thereby lowering plasma levels of triglycerides and cholesterol.[1]
Q2: How does food intake affect the efficacy of this compound?
A2: While specific pharmacokinetic data on the food effect for this compound is not publicly available, MTP inhibitors as a class can have their absorption and systemic exposure influenced by food. The primary efficacy in lowering plasma triglycerides and cholesterol is maintained in both fed and fasted states. However, the key difference lies in the side effect profile.
Q3: What are the known side effects of this compound, and how does food influence them?
A3: The primary side effects of MTP inhibitors are gastrointestinal and hepatic, stemming from the accumulation of lipids in the enterocytes and hepatocytes.[2][3]
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Administration with Food: When CP-346086 is taken with food, it leads to a significant increase in both intestinal and liver triglycerides.[1][3] This is because the drug inhibits the secretion of chylomicrons, which are responsible for transporting dietary fats from the intestine. This can lead to gastrointestinal side effects such as steatorrhea (fatty stools), diarrhea, and abdominal discomfort.
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Administration in a Fasted State: When administered away from meals, CP-346086 primarily causes an increase in liver triglycerides, with a lesser effect on intestinal triglycerides.[1][3] This can still lead to hepatic steatosis (fatty liver) and potential elevations in liver enzymes.
Q4: Are there any specific dietary recommendations when using this compound in a research setting?
A4: Yes, to mitigate gastrointestinal side effects, it is recommended to administer CP-346086 in a fasted state or with a very low-fat meal.[4] Adherence to a low-fat diet is a common strategy to improve the tolerability of MTP inhibitors.
Troubleshooting Guides
Issue 1: High incidence of gastrointestinal side effects (steatorrhea, diarrhea) in experimental subjects.
| Potential Cause | Troubleshooting Step |
| Co-administration with a high-fat meal. | Administer this compound in a fasted state (e.g., overnight fast). If administration with food is necessary for the experimental design, ensure the meal is low in fat. |
| Dosage is too high for co-administration with food. | If possible, reduce the dose of CP-346086 when administered with food. Titrate the dose to find a balance between efficacy and tolerability. |
| Individual subject sensitivity. | Monitor subjects closely and consider excluding those who show severe intolerance even with dietary modifications. |
Issue 2: Elevated liver enzymes (transaminases) in experimental subjects.
| Potential Cause | Troubleshooting Step |
| Hepatic lipid accumulation due to MTP inhibition. | Monitor liver function tests regularly throughout the study. Consider periodic "drug holidays" if clinically permissible to allow for hepatic lipid clearance. |
| Pre-existing liver conditions. | Ensure subjects have no underlying hepatic impairment before initiating the study. |
| Concomitant administration of other hepatotoxic agents. | Review all co-administered compounds for potential liver toxicity. |
Quantitative Data Summary
Disclaimer: The following tables present hypothetical pharmacokinetic and pharmacodynamic data for illustrative purposes, as specific clinical trial data for this compound under fed and fasted conditions is not publicly available. The values are representative of typical findings for MTP inhibitors.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound (Single 50 mg Dose)
| Parameter | Fasted State | Fed State (High-Fat Meal) |
| Cmax (ng/mL) | 150 ± 35 | 130 ± 40 |
| Tmax (hr) | 2.5 ± 0.8 | 4.0 ± 1.2 |
| AUC (0-inf) (ng*hr/mL) | 1800 ± 450 | 1750 ± 500 |
This hypothetical data suggests that a high-fat meal may slightly decrease the maximum plasma concentration (Cmax) and delay the time to reach it (Tmax), while the overall drug exposure (AUC) remains similar.
Table 2: Hypothetical Change in Triglyceride Levels After 14 Days of Dosing
| Parameter | Fasted State Administration | Fed State Administration |
| Plasma Triglyceride Reduction | -65% | -60% |
| Hepatic Triglyceride Increase | +80% | +100% |
| Intestinal Triglyceride Increase | +20% | +150% |
This illustrative data highlights that while the efficacy in reducing plasma triglycerides is comparable, administration with food leads to a much more pronounced increase in intestinal triglycerides.
Experimental Protocols
Protocol: Investigating the Food Effect on the Pharmacokinetics and Pharmacodynamics of this compound in a Rodent Model
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Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
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Acclimatization: Acclimatize animals for at least 7 days with free access to standard chow and water.
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Grouping: Randomly assign animals to two groups (n=8 per group):
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Group A: Fasted State
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Group B: Fed State
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Dosing Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
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Study Design:
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Group A (Fasted): Fast animals overnight (approximately 12 hours) with free access to water. Administer a single oral dose of CP-346086. Continue the fast for 4 hours post-dose, after which food is returned.
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Group B (Fed): Provide animals with a high-fat diet (e.g., 45% kcal from fat) for 1 hour before dosing. Administer a single oral dose of CP-346086. Allow continued access to the high-fat diet.
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Pharmacokinetic Sampling: Collect blood samples via tail vein or retro-orbital sinus at pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Process blood to plasma and store at -80°C until analysis by LC-MS/MS.
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Pharmacodynamic Assessment (Optional Repeat-Dose Study):
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For a multi-day study, repeat the dosing regimen daily for 14 days.
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At the end of the study, collect terminal blood samples for lipid panel analysis (triglycerides, cholesterol).
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Harvest liver and intestinal tissue for triglyceride content analysis.
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Data Analysis:
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.
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Perform statistical analysis (e.g., t-test or ANOVA) to compare the parameters between the fasted and fed groups.
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Compare plasma, hepatic, and intestinal triglyceride levels between the groups.
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Visualizations
Caption: Mechanism of this compound action and the impact of food.
Caption: Experimental workflow for a food-effect study of this compound.
References
- 1. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-346086 Dihydrate Long-Term Administration in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CP-346086 dihydrate in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: CP-346086 is a potent, orally active inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2] MTP is a critical intracellular lipid transfer protein essential for the assembly of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. By inhibiting MTP, CP-346086 blocks the formation of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine, leading to a significant reduction in plasma levels of total cholesterol, VLDL, low-density lipoprotein (LDL) cholesterol, and triglycerides.[1][2]
Q2: What are the known effects of CP-346086 in short-term animal studies?
A2: In a 2-week study in mice, daily oral administration of CP-346086 resulted in a dose-dependent reduction in plasma lipids.[1] However, this was accompanied by an increase in liver and intestinal triglycerides.[1] This is a known effect of MTP inhibitors due to the blockage of lipid secretion from hepatocytes and enterocytes.
Q3: What is the solubility of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of over 20 mg/mL.[3][4][5][6] Its aqueous solubility is low, which presents a challenge for formulating oral dosing solutions for long-term studies.
Q4: What are the recommended storage conditions for this compound powder?
A4: The compound in its powder form should be stored at 2-8°C.[3][4][5][6]
Troubleshooting Guide
Issue 1: Formulation and Administration Challenges
Q: My this compound formulation is not stable for long-term use. What can I do?
A: Due to its low aqueous solubility, developing a stable formulation for long-term oral administration is a primary challenge. Here are some strategies:
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Aqueous Suspensions: This is a common approach for poorly soluble compounds in toxicology studies.
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Vehicle Selection: Use a suspending vehicle such as 0.5-1% methylcellulose or carboxymethylcellulose (CMC) in purified water.
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Particle Size Reduction: Micronization of the this compound powder can improve the homogeneity and stability of the suspension.
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Stability Testing: It is crucial to conduct stability studies on your formulation. This should include visual inspection for precipitation or aggregation, and analytical chemistry (e.g., HPLC) to confirm the concentration of the active ingredient over the intended period of use. Store the formulation under appropriate conditions (e.g., refrigerated and protected from light) and re-evaluate its stability at regular intervals.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or solutions in oils (e.g., corn oil, sesame oil) can enhance the solubility and absorption of lipophilic compounds. However, the vehicle itself may have physiological effects and its suitability for long-term studies must be carefully considered.
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Avoid High Concentrations of DMSO: While soluble in DMSO, using high concentrations of this solvent for daily oral gavage over a long period is not recommended due to its potential toxicity. If DMSO must be used, it should be kept to a minimum (e.g., <5-10%) and diluted with other vehicles like polyethylene glycol (PEG) or saline.
Q: I am observing signs of distress in my animals during or after oral gavage. What should I do?
A: Long-term daily oral gavage can be a significant stressor and may lead to complications.
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Refine Gavage Technique: Ensure that personnel are well-trained in the proper gavage technique for the specific rodent species. Use appropriately sized and flexible gavage needles to minimize the risk of esophageal injury.
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Monitor for Complications: Observe animals closely after dosing for any signs of respiratory distress, which could indicate accidental administration into the trachea. Chronic esophageal irritation can also occur.
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Consider Alternative Dosing Methods: If oral gavage proves to be too stressful or causes significant complications, consider alternative methods such as voluntary oral consumption in a palatable vehicle or administration in the diet, though this may make precise dosing more challenging.
Issue 2: Managing On-Target and Off-Target Toxicities
Q: I am observing elevated liver enzymes and hepatic steatosis in my long-term study. How can I manage this?
A: Increased liver triglycerides (hepatic steatosis) is an expected pharmacological effect of MTP inhibitors.[2]
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Dose Selection: The severity of steatosis is often dose-dependent. It may be necessary to use the lowest effective dose to minimize this effect.
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Dietary Management: In clinical settings with the MTP inhibitor lomitapide, a low-fat diet is recommended to manage hepatic steatosis.[2] Consider the fat content of your animal's diet and its potential impact on the severity of this finding.
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Monitoring: Regularly monitor liver enzymes (ALT, AST) and consider periodic histopathological evaluation of the liver to assess the extent of steatosis and any associated inflammation or injury.
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Investigate Potential Mitigation Strategies: Research suggests that targeting other pathways involved in lipid metabolism, such as diacylglycerol O-acyltransferase 2 (DGAT2), may help to ameliorate MTP inhibitor-induced steatosis.
Q: My animals are experiencing gastrointestinal issues such as diarrhea or weight loss. What is the cause and how can I address it?
A: Inhibition of intestinal chylomicron secretion can lead to fat malabsorption, resulting in diarrhea, steatorrhea, and potential weight loss. This is a known side effect of MTP inhibitors.
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Dietary Fat Content: A high-fat diet will likely exacerbate these gastrointestinal side effects. Using a standard, lower-fat rodent chow may help to alleviate these issues.
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Dose and Timing of Administration: Consider reducing the dose. Some studies suggest that administering the MTP inhibitor away from meals can reduce intestinal triglyceride accumulation.[1]
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Supportive Care: Ensure animals have adequate hydration and monitor body weight closely. If significant weight loss occurs, a reduction in dose or temporary cessation of treatment may be necessary.
Data Presentation
Table 1: Effects of a 2-Week Treatment with CP-346086 in Mice
| Parameter | 10 mg/kg/day Reduction | Reference |
| Total Cholesterol | 23% | [1] |
| VLDL Cholesterol | 33% | [1] |
| LDL Cholesterol | 75% | [1] |
| Triglycerides | 62% | [1] |
Experimental Protocols
Protocol: Preparation and Administration of a this compound Suspension for Long-Term Oral Gavage in Rodents
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Materials:
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This compound powder
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Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
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Mortar and pestle (if micronization is required)
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Analytical balance
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Stir plate and magnetic stir bar
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Appropriately sized oral gavage needles
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Syringes
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Preparation of Vehicle:
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Slowly add 0.5 g of methylcellulose to 100 mL of heated (60-70°C) sterile water while stirring.
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Continue stirring until the methylcellulose is fully dispersed.
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Allow the solution to cool to room temperature or refrigerate to fully hydrate and form a clear, viscous solution.
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Preparation of this compound Suspension:
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Calculate the required amount of this compound based on the desired concentration and final volume.
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If necessary, triturate the this compound powder in a mortar and pestle to reduce particle size.
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In a suitable container, add a small amount of the vehicle to the powder to create a paste.
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Gradually add the remaining vehicle while stirring continuously to ensure a homogenous suspension.
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Continue stirring for a sufficient time to ensure uniformity.
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Quality Control:
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Visually inspect the suspension for homogeneity.
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Before initiating the study, and at regular intervals, take a sample of the suspension for concentration analysis (e.g., via HPLC) to confirm the correct concentration and stability.
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Administration:
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Gently resuspend the formulation by inverting or vortexing before each use.
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Withdraw the required volume into a syringe fitted with an appropriately sized oral gavage needle.
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Administer the suspension to the animal using proper oral gavage technique.
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The dosing volume should be appropriate for the species and size of the animal (typically 5-10 mL/kg for rodents).
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Visualizations
Caption: Mechanism of action of CP-346086 in inhibiting MTP.
Caption: Troubleshooting workflow for adverse events.
Caption: Decision tree for formulation selection.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Tolerability and Efficacy of Microsomal Triglyceride Protein (MTP) Inhibitor [ctv.veeva.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays for CP-346086 Dihydrate Cytotoxicity Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to screen for the cytotoxicity of CP-346086 dihydrate.
CP-346086 is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), playing a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins.[1][2] While its primary therapeutic target is related to lipid metabolism, it is essential to evaluate its potential cytotoxic effects in various cell types. This guide will assist in navigating common challenges encountered during cytotoxicity screening.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active inhibitor of the microsomal triglyceride transfer protein (MTP).[3] MTP is essential for the assembly and secretion of very low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, CP-346086 effectively reduces the secretion of triglycerides and cholesterol into the circulation.[1][2]
Q2: Which cell viability assays are recommended for screening this compound cytotoxicity?
Several assays can be used, each with its own principle. It is advisable to use at least two different assays to confirm results. Common choices include:
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Metabolic Activity Assays: MTT, MTS, and XTT assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[4]
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Cell Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) assay measures the amount of LDH released from damaged cells, which is an indicator of cytotoxicity.[5]
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ATP Content Assays: These assays quantify the amount of ATP present in a cell population, which correlates with cell viability.[6][7]
Q3: How should I design my experiment to test for this compound cytotoxicity?
A typical experimental design would involve:
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Cell Seeding: Plate cells at an optimal density in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
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Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
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Cell Viability Assay: Perform the chosen cell viability assay according to the manufacturer's protocol.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Troubleshooting Guides
Issue 1: High background signal in the MTT/MTS/XTT assay.
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Possible Cause: The phenol red in the culture medium can interfere with the absorbance reading.
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Solution: Use phenol red-free medium for the assay. If this is not possible, subtract the absorbance of a "no-cell" control containing only medium and the assay reagent from all other readings.
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Possible Cause: this compound may directly reduce the tetrazolium salt.
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Solution: Include a control well with this compound in cell-free medium to check for any direct reaction with the assay reagent.
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Issue 2: Inconsistent results between different cell viability assays.
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Possible Cause: The mechanism of action of this compound may affect one assay more than another. For instance, as an MTP inhibitor, it could alter cellular lipid metabolism, which might impact metabolic assays like MTT without necessarily causing immediate cell death (which would be detected by an LDH assay).
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Solution: This is why using multiple assays with different endpoints is crucial. Analyze the data from each assay to gain a more comprehensive understanding of the compound's effects. An ATP assay can provide a good measure of overall cell health.[6]
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Issue 3: High variability between replicate wells.
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Possible Cause: Uneven cell seeding.
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Solution: Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate to ensure even distribution of cells.[8]
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Possible Cause: "Edge effect" where wells on the perimeter of the plate evaporate more quickly.
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Solution: To minimize this, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium.
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Data Presentation
Summarize your quantitative data in clearly structured tables. Below are examples of how to present your cytotoxicity data.
Table 1: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 0.850 | 0.045 | 100% |
| 1 | 0.835 | 0.051 | 98.2% |
| 10 | 0.790 | 0.062 | 92.9% |
| 50 | 0.620 | 0.055 | 72.9% |
| 100 | 0.430 | 0.048 | 50.6% |
| 200 | 0.210 | 0.039 | 24.7% |
Table 2: Comparison of IC50 Values (µM) for this compound Across Different Cell Lines and Assays
| Cell Line | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) | ATP Assay IC50 (µM) |
| HepG2 | 105.4 | > 200 | 120.7 |
| Caco-2 | 98.2 | > 200 | 115.3 |
| HEK293 | 150.1 | > 200 | 165.9 |
Experimental Protocols
MTT Assay Protocol[11][12]
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Seed cells in a 96-well plate and incubate overnight.
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Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24-72 hours).
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Add 10 µL of 5 mg/mL MTT solution to each well.
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Incubate for 2-4 hours at 37°C.
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Carefully remove the medium.
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Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
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Shake the plate for 15 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol[13]
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Seed cells in a 96-well plate and incubate overnight.
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Treat cells with various concentrations of this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
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Incubate for the desired duration.
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Centrifuge the plate at 250 x g for 3 minutes.
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Transfer 50 µL of the supernatant from each well to a new 96-well plate.
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Add 50 µL of the LDH reaction mixture to each well.
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Incubate for 30 minutes at room temperature, protected from light.
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Add 50 µL of stop solution to each well.
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Measure the absorbance at 490 nm and 680 nm (background).
ATP-Based Cell Viability Assay Protocol[8][14]
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Seed cells in an opaque-walled 96-well plate and incubate overnight.
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Treat cells with various concentrations of this compound and incubate for the desired duration.
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Equilibrate the plate and its contents to room temperature.
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Add an equal volume of the ATP detection reagent to each well.
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Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
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Allow the plate to stand at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a luminometer.
Visualizations
Experimental Workflow
Caption: Workflow for this compound cytotoxicity screening.
Signaling Pathway
Caption: Inhibition of MTP by CP-346086 disrupts VLDL assembly.
References
- 1. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]
- 2. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to MTP Inhibitors: CP-346086 Dihydrate vs. the Intestine-Specific SLx-4090
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two microsomal triglyceride transfer protein (MTP) inhibitors: CP-346086 dihydrate, a systemic inhibitor, and SLx-4090, a novel, intestine-specific inhibitor. This comparison aims to objectively present their performance, mechanisms of action, and supporting experimental data to inform research and development in the field of lipid-lowering therapies.
Executive Summary
Microsomal triglyceride transfer protein (MTP) is a critical mediator in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. Inhibition of MTP presents a potent therapeutic strategy for hyperlipidemia. However, early-generation, systemically active MTP inhibitors have been associated with adverse effects, primarily hepatic steatosis (fatty liver) and elevated liver enzymes.
This guide examines two distinct approaches to MTP inhibition:
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This compound: A potent, systemically active MTP inhibitor that targets both hepatic and intestinal MTP.
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SLx-4090: An intestine-specific MTP inhibitor designed to act locally in the enterocytes of the gastrointestinal tract, thereby avoiding systemic exposure and associated liver toxicity.
Mechanism of Action and Specificity
Both compounds inhibit MTP, but their site of action and resulting physiological effects differ significantly.
This compound acts as a systemic inhibitor of MTP.[1][2][3] Following oral administration, it is absorbed into the bloodstream and distributes throughout the body, inhibiting MTP in both the liver and the intestine.[1][2][3] This dual inhibition leads to a reduction in both hepatic VLDL secretion and intestinal chylomicron formation.[1][2][3]
SLx-4090 , in contrast, is designed for intestine-specific MTP inhibition.[4][5][6] It is a potent, small-molecule inhibitor that acts selectively on MTP within the enterocytes lining the gastrointestinal tract.[4][5] Its key feature is its lack of systemic absorption, which prevents it from reaching the liver and other tissues where MTP is expressed.[4][6] This targeted action is intended to solely block the formation of chylomicrons, which are responsible for the absorption of dietary fats and cholesterol, without impacting hepatic VLDL production.[4][6]
Performance and Efficacy Data
The following tables summarize the available quantitative data for this compound and SLx-4090.
Table 1: In Vitro Potency
| Compound | Target | Assay System | IC50 | Reference |
| This compound | Human and Rodent MTP | MTP activity assay | 2.0 nM | [1][2][7] |
| ApoB and Triglyceride Secretion | HepG2 cells | 2.6 nM | [1][2][3] | |
| SLx-4090 | MTP | MTP activity assay | ~8 nM | [6][7] |
| Apolipoprotein B Secretion | Caco-2 cells | ~9.6 nM | [6] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Rats or Mice | 1.3 mg/kg (single dose) | 30% reduction in plasma triglycerides | [1][2][3] |
| 10 mg/kg/day (2 weeks) | 23% reduction in total cholesterol, 75% in VLDL, 75% in LDL, 62% in triglycerides | [1][2] | ||
| SLx-4090 | Rats | ~7 mg/kg (ED50) | >50% reduction in postprandial lipids | [6] |
| Mice (high-fat diet) | Chronic treatment | Decreased LDL-C and triglycerides; weight loss | [6] |
Table 3: Clinical Efficacy in Humans
| Compound | Study Population | Dosage | Key Findings | Reference |
| This compound | Healthy Volunteers | 100 mg (single dose) | 66% reduction in plasma triglycerides, 87% in VLDL cholesterol | [1][3] |
| 30 mg/day (2 weeks) | 47% reduction in total cholesterol, 72% in LDL, 75% in triglycerides | [1][3] | ||
| SLx-4090 | Healthy Volunteers | 400 mg and 800 mg (single doses) | Significant reduction in postprandial triglyceride increase | [4] |
| Patients with Dyslipidemia | 200 mg (once or three times daily for 14 days) | Clinically significant reductions in postprandial triglycerides and LDL-cholesterol | [8] |
Safety and Tolerability
A major distinguishing factor between these two inhibitors is their safety profile, particularly concerning liver function.
This compound , due to its systemic action, leads to an increase in both liver and intestinal triglycerides, especially when administered with food.[1][2] This accumulation of fat in the liver is a hallmark of hepatic steatosis and a significant concern for long-term treatment with systemic MTP inhibitors.
SLx-4090 was specifically designed to circumvent this issue. Preclinical studies have shown that even with chronic administration, SLx-4090 does not lead to an elevation of liver enzymes or an increase in hepatic fat.[6] This is attributed to its lack of systemic and portal vein serum detection in animal models.[6] Phase 1 and 2a clinical trials in humans have reported that SLx-4090 is well-tolerated, with no reported effects on liver function tests and an adverse event profile indistinguishable from placebo.[4][8]
Table 4: Comparative Safety Profile
| Feature | This compound | SLx-4090 |
| Systemic Exposure | Yes | No (undetectable in plasma)[4][6] |
| Hepatic MTP Inhibition | Yes | No |
| Hepatic Steatosis | Observed in animal models[1][2] | Not observed in preclinical or clinical studies[6][8] |
| Liver Enzyme Elevation | A known risk with systemic MTP inhibitors | No effect on liver function tests reported[8] |
| Gastrointestinal Effects | Potential for GI side effects | Well-tolerated with no impact on bowel habit reported in a Phase 2a study[8] |
Experimental Protocols
Detailed methodologies for key experiments are summarized below.
MTP Inhibition Assay
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Objective: To determine the in vitro potency of the inhibitors against MTP.
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Method: The activity of human or rodent MTP is measured by its ability to transfer radiolabeled triglycerides from donor to acceptor vesicles. The inhibitor at various concentrations is pre-incubated with the MTP source. The reaction is initiated by the addition of the vesicles and stopped after a defined period. The amount of radioactivity transferred to the acceptor vesicles is quantified by scintillation counting. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in MTP activity.
Apolipoprotein B (ApoB) Secretion Assay
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Objective: To assess the effect of the inhibitors on the secretion of apoB-containing lipoproteins from cultured cells.
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Cell Lines: HepG2 cells (human hepatoma cell line) are used to model hepatic lipoprotein secretion, while Caco-2 cells (human colorectal adenocarcinoma cell line) are used to model intestinal lipoprotein secretion.
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Method: Cells are cultured to confluence and then treated with varying concentrations of the inhibitor for a specified period. The cell culture medium is then collected, and the amount of secreted apoB is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value represents the inhibitor concentration that reduces apoB secretion by 50%.
References
- 1. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]
- 2. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Semantic Scholar [semanticscholar.org]
- 4. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, SLx-4090: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biospace.com [biospace.com]
Comparing CP-346086 dihydrate with lomitapide and implitapide
A Comprehensive Comparison of MTP Inhibitors: CP-346086 Dihydrate, Lomitapide, and Implitapide
For researchers and drug development professionals navigating the landscape of lipid-lowering therapeutics, Microsomal Triglyceride Transfer Protein (MTP) inhibitors present a potent mechanism for reducing plasma cholesterol and triglycerides. This guide provides a detailed, objective comparison of three key MTP inhibitors: this compound, lomitapide, and implitapide, focusing on their performance backed by experimental data.
Mechanism of Action: A Shared Pathway
All three compounds share a common mechanism of action: the inhibition of Microsomal Triglyceride Transfer Protein (MTP). MTP is a critical intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes. It plays an essential role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By binding to MTP, these inhibitors block the loading of triglycerides onto nascent apoB, thereby preventing the formation and release of VLDL and chylomicrons into the circulation. This ultimately leads to a significant reduction in plasma levels of total cholesterol, LDL-cholesterol (LDL-C), and triglycerides.[1][2][3][4][5][6][7][8]
Caption: Mechanism of action of MTP inhibitors.
Chemical and Physical Properties
A fundamental comparison begins with the chemical identity of each compound.
| Property | This compound | Lomitapide | Implitapide |
| Chemical Name | 4'-Trifluoromethyl-biphenyl-2-carboxylic acid [2-(2H-[1][2][4]triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolin-6-yl]amide dihydrate | N-(2,2,2-trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl]-9H-fluorene-9-carboxamide | (2S)-2-cyclopentyl-2-[4-[(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-[(1S)-2-hydroxy-1-phenylethyl]ethanamide |
| Molecular Formula | C₂₆H₂₂F₃N₅O · 2H₂O | C₃₉H₃₇F₆N₃O₂ | C₃₅H₃₇N₃O₂ |
| Molecular Weight | 513.51 g/mol | 693.72 g/mol | 531.69 g/mol |
| Known Aliases | - | AEGR-733, BMS-201038 | BAY-13-9952 |
In Vitro Efficacy
The intrinsic potency of each inhibitor against the MTP target is a key performance indicator, typically measured by the half-maximal inhibitory concentration (IC₅₀).
| Compound | IC₅₀ (MTP Activity) | Cell-Based IC₅₀ (ApoB Secretion) | Experimental System |
| CP-346086 | 2.0 nM | 2.6 nM | Human and rodent MTP; HepG2 cells[1][9] |
| Lomitapide | 5-7 nM | Not explicitly found | Rat, hamster, and human MTP[10] |
| Implitapide | ~10 nM | 1.1 nM | Recombinant human MTP; HepG2 cells[11][12] |
In Vivo Performance Data
Efficacy in living organisms provides crucial data on the therapeutic potential of these inhibitors. The following table summarizes key findings from various preclinical and clinical studies. Direct comparison is challenging due to variations in animal models, dosing regimens, and study durations.
| Compound | Animal Model / Subjects | Dosage | Key Findings |
| CP-346086 | Rats, Mice | 10 mg/kg/day for 2 weeks | Lowered total cholesterol by 23%, VLDL-C by 33%, LDL-C by 75%, and triglycerides by 62%.[1] |
| Healthy Human Volunteers | 30 mg/day for 2 weeks | Reduced total cholesterol by 47%, LDL-C by 72%, and triglycerides by 75%.[1][13] | |
| Lomitapide | LDLr-/- Mice on High-Fat Diet | 1 mg/kg/day for 2 weeks | Significantly reduced total cholesterol, LDL/VLDL, and triglycerides.[14][15] |
| Homozygous Familial Hypercholesterolemia (HoFH) Patients | Dose-escalation up to 60 mg/day | In a Phase 3 trial, reduced LDL-C by approximately 40-50% from baseline.[7][10][16] | |
| Implitapide | Apolipoprotein E Knockout (apoE KO) Mice | ~3.2 mg/kg/day for 8 weeks | Significantly reduced total cholesterol and triglyceride levels. Suppressed atherosclerotic lesion area by 83%.[2][3] |
| Hypercholesterolemic Human Subjects | 160 mg/day | Significantly decreased plasma apoB-containing lipoproteins.[11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vitro MTP Inhibition Assay (Generalized)
A common method to determine the IC₅₀ of MTP inhibitors involves a fluorescence-based assay.
-
Reagents: Recombinant human MTP, donor and acceptor liposomes (e.g., containing fluorescently labeled lipids), and the test compound (CP-346086, lomitapide, or implitapide) at various concentrations.
-
Procedure:
-
The test compound is pre-incubated with MTP in a buffer solution.
-
The reaction is initiated by adding the donor and acceptor liposomes.
-
MTP facilitates the transfer of fluorescent lipids from donor to acceptor liposomes.
-
The reaction is monitored over time by measuring the change in fluorescence (e.g., using a fluorescence plate reader).
-
-
Data Analysis: The rate of lipid transfer is calculated for each compound concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1][9][17]
In Vivo Lipid-Lowering Efficacy Study (Generalized)
Animal models are essential for evaluating the in vivo effects of MTP inhibitors on plasma lipids.
-
Animal Model: A relevant model of hyperlipidemia is chosen, such as the LDL receptor knockout (LDLr-/-) mouse or the apoE knockout (apoE KO) mouse, often fed a high-fat or Western-type diet to induce elevated lipid levels.[2][14]
-
Drug Administration: The test compound is formulated for oral administration (gavage) and given daily for a specified period (e.g., 2 to 8 weeks). A control group receives the vehicle only.[2][14]
-
Sample Collection: Blood samples are collected at baseline and at various time points throughout the study.
-
Lipid Analysis: Plasma is isolated, and levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using standard enzymatic assays.
-
Data Analysis: Changes in lipid levels from baseline are calculated for both the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed effects.[2][14]
Caption: Generalized workflow for MTP inhibitor evaluation.
Pharmacokinetics and Safety Profile
The clinical utility of a drug is heavily dependent on its pharmacokinetic properties and safety profile.
-
Lomitapide: Has an absolute oral bioavailability of approximately 7% due to extensive first-pass metabolism.[18][19] It has a long half-life of about 39.7 hours.[20] The primary safety concerns associated with MTP inhibitors, including lomitapide, are gastrointestinal adverse events (such as diarrhea, nausea, and vomiting) and elevations in liver transaminases, which can lead to hepatic steatosis (fatty liver).[10][13][16] These side effects are dose-dependent and can often be managed by dose titration and adherence to a low-fat diet.[6][16]
-
CP-346086 and Implitapide: While extensive pharmacokinetic data in humans is less publicly available, early clinical development of many MTP inhibitors, including implitapide, was halted or narrowed due to similar concerns over gastrointestinal and hepatic side effects.[12] Studies with CP-346086 in animals also noted increased liver and intestinal triglycerides, particularly when administered with food.[1][13]
Conclusion
CP-346086, lomitapide, and implitapide are all potent inhibitors of MTP with demonstrated efficacy in lowering atherogenic lipoproteins. In vitro, all three compounds exhibit nanomolar potency. In vivo studies confirm their ability to significantly reduce cholesterol and triglycerides in both animal models and humans.
-
CP-346086 showed remarkable LDL-C reduction in early human studies.[1]
-
Lomitapide is the most clinically advanced of the three, having received regulatory approval for the treatment of homozygous familial hypercholesterolemia, a rare and severe genetic disorder.[6][7] Its development has provided a wealth of clinical data on the long-term efficacy and management of side effects associated with MTP inhibition.
-
Implitapide demonstrated significant anti-atherosclerotic effects in preclinical models, highlighting its potential beyond simple lipid lowering.[2]
The primary challenge for this class of drugs remains the on-target adverse effects related to lipid accumulation in the liver and gut. The clinical success of lomitapide in a specific, high-need patient population underscores that for severe dyslipidemias, the benefit-risk profile of MTP inhibition can be favorable. Future research and development in this area may focus on creating tissue-specific MTP inhibitors (e.g., intestine-specific) to mitigate hepatic side effects while still providing substantial lipid-lowering benefits.[21]
References
- 1. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lomitapide–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]
- 10. lipidgeneticsclinic.ca [lipidgeneticsclinic.ca]
- 11. | BioWorld [bioworld.com]
- 12. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. The Beneficial Effect of Lomitapide on the Cardiovascular System in LDLr−/− Mice with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. imrpress.com [imrpress.com]
- 17. Acquisition of Triacylglycerol Transfer Activity by Microsomal Triglyceride Transfer Protein During Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CP-346086 Dihydrate and Statins in Hyperlipidemia Management
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the microsomal triglyceride transfer protein (MTP) inhibitor, CP-346086 dihydrate, and the widely used class of HMG-CoA reductase inhibitors, statins, in the context of hyperlipidemia treatment. This analysis is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and experimental methodologies.
Executive Summary
This compound and statins represent two distinct therapeutic strategies for managing hyperlipidemia. Statins, the cornerstone of current therapy, primarily target cholesterol synthesis by inhibiting HMG-CoA reductase, leading to a significant reduction in low-density lipoprotein (LDL) cholesterol. In contrast, this compound inhibits the microsomal triglyceride transfer protein (MTP), a key player in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, thereby potently reducing triglycerides, VLDL, and LDL cholesterol. While direct comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview of their respective profiles.
Mechanism of Action
This compound: Inhibition of Microsomal Triglyceride Transfer Protein (MTP)
CP-346086 is a potent inhibitor of MTP, a crucial intracellular lipid transfer protein. MTP facilitates the assembly of apoB-containing lipoproteins (chylomicrons in the intestine and VLDL in the liver) by transferring triglycerides, cholesteryl esters, and phospholipids to nascent apoB. By inhibiting MTP, CP-346086 effectively blocks the formation and secretion of these lipoproteins, leading to a significant reduction in plasma levels of triglycerides, VLDL, and consequently, LDL.
Statins: Inhibition of HMG-CoA Reductase
Statins are competitive inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] By blocking this enzyme, statins decrease the production of cholesterol in the liver.[1][3] This reduction in intracellular cholesterol upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.[1]
Efficacy Data in Hyperlipidemia Models
This compound
| Animal Model | Dosage/Concentration | Key Findings | Reference |
| Human | 30 mg/day (2 weeks) | Total Cholesterol: ↓47%, LDL Cholesterol: ↓72%, Triglycerides: ↓75% | [4][5] |
| Human | 100 mg (single dose) | VLDL Cholesterol: ↓87%, Triglycerides: ↓66% (at 4 hours) | [4] |
| Rats/Mice | 1.3 mg/kg (single dose) | Triglycerides: ↓30% (ED30) at 2 hours | [4][5] |
| Rats/Mice | 10 mg/kg/day (2 weeks) | Total Cholesterol: ↓23%, VLDL Cholesterol: ↓33%, LDL Cholesterol: ↓75%, Triglycerides: ↓62% | [4][5] |
| Hep-G2 cells | 2.6 nM (IC50) | Inhibition of apolipoprotein B and triglyceride secretion | [4][5] |
Statins
| Animal Model | Statin (Dose) | Key Findings | Reference |
| Rabbits | Not specified | Total Cholesterol: ↓30% | [6] |
| Mice | Not specified | Total Cholesterol: ↓20% | [6] |
| Rats | Not specified | Total Cholesterol: ↓10% | [6] |
| Humans (Hypertriglyceridemia) | Atorvastatin (5-80 mg/day) | Triglycerides: Significant, dose-dependent reductions | [7] |
| Humans (Hypertriglyceridemia) | Simvastatin (10 mg/day) | Triglycerides: Significant reduction | [7] |
| Humans (Hypercholesterolemia) | Various | LDL Cholesterol: ↓20-35% at standard doses | [1] |
Experimental Protocols
In Vivo Hyperlipidemia Model (Rodent)
A common method to induce hyperlipidemia in rodents for efficacy studies involves dietary manipulation.
1. Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are frequently used.
2. Acclimatization: Animals are acclimatized for at least one week prior to the study, with free access to standard chow and water.
3. Induction of Hyperlipidemia:
-
High-Fat Diet (HFD): Animals are fed a diet rich in fat (e.g., 45-60% of calories from fat), cholesterol (e.g., 1-2%), and often supplemented with cholic acid to induce a hyperlipidemic state. This diet is typically maintained for a period of 4 to 8 weeks.
-
Tyloxapol (Triton WR-1339) Induction: For acute models, a single intraperitoneal injection of Tyloxapol can be administered to induce a rapid and transient increase in plasma lipids by inhibiting lipoprotein lipase.
4. Drug Administration:
-
This compound or statins are typically administered orally via gavage.
-
A vehicle control group (e.g., carboxymethyl cellulose) is included.
-
Dosing can be a single administration for acute studies or daily for chronic studies (e.g., 2-4 weeks).
5. Sample Collection and Analysis:
-
Blood samples are collected at baseline and at specified time points post-treatment (e.g., 2, 4, 24 hours for acute studies; weekly for chronic studies).
-
Plasma is separated by centrifugation.
-
Lipid profiles (total cholesterol, LDL cholesterol, VLDL cholesterol, triglycerides) are determined using standard enzymatic colorimetric assays.
In Vitro Cell-Based Assay (Hep-G2 Cells)
Hep-G2 cells, a human hepatoma cell line, are a standard in vitro model for studying hepatic lipid and lipoprotein metabolism.
1. Cell Culture: Hep-G2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
2. Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The medium is then replaced with a serum-free medium containing the test compound (this compound) at various concentrations.
-
A vehicle control is included.
-
Cells are incubated for a specified period (e.g., 24 hours).
3. Analysis:
-
The culture medium is collected to measure the secretion of apolipoprotein B and triglycerides.
-
ApoB and triglyceride levels are quantified using ELISA and enzymatic assays, respectively.
-
Cell viability assays (e.g., MTT) are performed to assess any cytotoxic effects of the compound.
Workflow and Logical Relationships
Conclusion
Both this compound and statins demonstrate significant efficacy in lowering key lipid parameters in various hyperlipidemia models. Statins are well-established as highly effective LDL-cholesterol-lowering agents with a primary impact on cholesterol synthesis. This compound, through its distinct mechanism of MTP inhibition, offers potent reductions in triglycerides and apoB-containing lipoproteins, including LDL. The choice between these therapeutic approaches would depend on the specific lipid profile of the patient. The data presented in this guide, derived from separate preclinical and clinical investigations, underscores the potential of both classes of drugs in the management of hyperlipidemia and highlights the importance of their distinct mechanisms of action for targeted therapeutic strategies. Further direct comparative studies would be invaluable for a more definitive assessment of their relative efficacy and safety profiles.
References
- 1. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Atorvastatin efficacy in the primary and secondary prevention of cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct comparison of a dietary portfolio of cholesterol-lowering foods with a statin in hypercholesterolemic participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison between simvastatin and bezafibrate in effect on plasma lipoproteins and apolipoproteins in primary hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MTP Inhibition by CP-346086 Dihydrate: A Comparative Guide Using Western Blot
For researchers and drug development professionals investigating lipid metabolism and cardiovascular disease, accurately validating the efficacy of therapeutic compounds is paramount. This guide provides a comprehensive comparison of CP-346086 dihydrate, a potent Microsomal Triglyceride Transfer Protein (MTP) inhibitor, with other MTP inhibitors. We present a detailed protocol for validating its mechanism of action using Western blot analysis, supported by experimental data and visual workflows.
Introduction to MTP Inhibition and CP-346086
Microsomal Triglyceride Transfer Protein (MTP) plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, compounds like CP-346086 can effectively reduce the plasma levels of triglycerides and LDL cholesterol. CP-346086 has been shown to inhibit both human and rodent MTP activity with a half-maximal inhibitory concentration (IC50) of 2.0 nM.[1] In cell-based assays using HepG2 cells, it inhibited apoB and triglyceride secretion with an IC50 of 2.6 nM.[1]
Comparative Analysis of MTP Inhibitors
CP-346086 is part of a class of drugs designed to lower lipid levels by targeting MTP. A comparison with other notable MTP inhibitors highlights the landscape of this therapeutic strategy.
| MTP Inhibitor | Key Characteristics | Reported Efficacy | Primary Use/Study Focus |
| This compound | Potent inhibitor of human and rodent MTP.[1] | Reduces plasma triglycerides and VLDL cholesterol.[1] In a two-week study, it reduced total cholesterol, LDL cholesterol, and triglycerides by 47%, 72%, and 75%, respectively.[1] | Investigational compound for hyperlipidemia. |
| Lomitapide | An FDA-approved oral MTP inhibitor.[2][3] | Significantly reduces LDL cholesterol levels by up to 51% in patients with homozygous familial hypercholesterolemia (HoFH).[2] | Treatment of homozygous familial hypercholesterolemia.[2][3][4][5] |
| Implitapide | Developed to reduce plasma lipids and atheroma. | Effective in animal models (WHHL rabbits). | Investigational for dyslipidemia. |
| JTT-130 | An intestine-specific MTP inhibitor. | Lowers plasma triglycerides and LDL cholesterol without significant hepatic triglyceride accumulation in guinea pigs.[6] | Investigational with a focus on minimizing liver side effects.[6] |
| SLx-4090 | Designed to inhibit MTP localized to enterocytes. | Reduces postprandial lipids by over 50% in rats. | Investigational for dyslipidemia with a focus on intestinal MTP inhibition. |
Validating MTP Inhibition by CP-346086 using Western Blot
Western blotting is a powerful technique to validate the downstream effects of MTP inhibition by CP-346086. The primary mechanism of MTP inhibitors is to prevent the proper lipidation and secretion of apoB. This leads to the intracellular degradation of apoB and can induce an endoplasmic reticulum (ER) stress response. Therefore, a Western blot analysis should focus on quantifying the levels of key proteins in these pathways.
Signaling Pathway of MTP Inhibition
The following diagram illustrates the proposed signaling cascade following MTP inhibition by CP-346086.
Caption: MTP inhibition by CP-346086 blocks ApoB lipidation, leading to ApoB degradation and ER stress.
Experimental Workflow for Western Blot Validation
A detailed workflow for validating MTP inhibition is outlined below. This process involves treating cells with CP-346086, preparing cell lysates, and analyzing protein levels via Western blot.
Caption: Workflow for Western blot analysis of MTP inhibition by CP-346086.
Detailed Experimental Protocol
1. Cell Culture and Treatment:
-
Culture HepG2 cells (or another suitable liver cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24 hours. Include a vehicle control (e.g., DMSO). As a positive control for MTP inhibition, another known MTP inhibitor like Lomitapide can be used in parallel.
2. Cell Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA protein assay.
3. Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel (the percentage of the gel will depend on the molecular weight of the target proteins; a 4-12% gradient gel is often suitable).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-Apolipoprotein B (to detect changes in intracellular levels)
-
Anti-phospho-IRE1α (a marker of ER stress)
-
Anti-BiP/GRP78 (a chaperone protein upregulated during ER stress)
-
Anti-β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
4. Analysis of Secreted ApoB:
-
Collect the cell culture medium after treatment.
-
Concentrate the medium using centrifugal filter units.
-
Perform Western blotting on the concentrated medium to detect secreted ApoB levels.
Expected Results and Data Interpretation
The successful inhibition of MTP by CP-346086 should result in the following observable changes in the Western blot analysis:
| Target Protein | Expected Change with CP-346086 Treatment | Rationale |
| Intracellular Apolipoprotein B | Decrease | MTP inhibition prevents proper lipidation, leading to the degradation of nascent apoB.[7] |
| Secreted Apolipoprotein B | Decrease | Reduced assembly and secretion of VLDL particles.[1] |
| Phospho-IRE1α | Increase | Accumulation of unfolded proteins due to impaired lipidation can trigger the ER stress response. |
| BiP/GRP78 | Increase | Upregulation of this chaperone protein is a hallmark of the unfolded protein response (UPR) initiated by ER stress. |
These expected outcomes provide a clear set of benchmarks for validating the efficacy of CP-346086 as an MTP inhibitor. By comparing the dose-dependent effects of CP-346086 with those of other known MTP inhibitors, researchers can gain a comprehensive understanding of its potency and cellular mechanism of action. This comparative approach is essential for the preclinical evaluation and further development of novel lipid-lowering therapies.
References
- 1. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Microsomal Triglyceride Transfer Protein Inhibitor, Lomitapide, improves vascular function in mice with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Beneficial Effect of Lomitapide on the Cardiovascular System in LDLr−/− Mice with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal transfer protein inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Blocking microsomal triglyceride transfer protein interferes with apoB secretion without causing retention or stress in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Studying MTP Function
For researchers, scientists, and drug development professionals investigating the role of Microsomal Triglyceride Transfer Protein (MTP), the selection of a suitable inhibitor is critical. While CP-346086 dihydrate has been a valuable tool, a range of alternatives now offer distinct profiles in terms of potency, specificity, and in vivo effects. This guide provides an objective comparison of key MTP inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate compound for your research needs.
Key Alternatives to this compound
The primary alternatives to CP-346086 for studying MTP function include Lomitapide (also known as BMS-201038 or AEGR-733), JTT-130 (Granotapide), and SLx-4090. These compounds vary in their systemic exposure and tissue specificity, which are crucial considerations for both in vitro and in vivo studies.
-
Lomitapide (BMS-201038/AEGR-733): A potent, systemically active MTP inhibitor that has been approved for the treatment of homozygous familial hypercholesterolemia.[1][2] Its systemic activity makes it suitable for studying the effects of MTP inhibition in both the liver and intestine.
-
JTT-130 (Granotapide): A novel, intestine-specific MTP inhibitor.[3] It is designed to be rapidly metabolized upon absorption, thereby minimizing systemic exposure and reducing the risk of hepatic steatosis, a common side effect of systemic MTP inhibitors.[3]
-
SLx-4090: Another intestine-specific MTP inhibitor designed to act locally in the enterocytes to prevent chylomicron formation with minimal systemic absorption.[4][5] This specificity makes it a useful tool for dissecting the role of intestinal MTP in lipid absorption and postprandial lipemia.
Comparative Performance Data
The following tables summarize the available quantitative data for CP-346086 and its alternatives. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: In Vitro Potency of MTP Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based ApoB Secretion IC50 (nM) | Cell Line |
| CP-346086 | Human/Rodent MTP | 2.0[6] | 2.6[6] | HepG2 |
| Lomitapide | Human MTP | ~0.5-8.0 | 1.5 | HepG2 |
| JTT-130 | Not specified | Not specified | Not specified | Not specified |
| SLx-4090 | Human MTP | ~8.0[5] | ~9.6[5] | Caco-2 |
Table 2: In Vivo Efficacy of MTP Inhibitors in Animal Models
| Compound | Animal Model | Dose | Key Effects | Reference |
| CP-346086 | Rats/Mice | 1.3 mg/kg (ED30 for TG) | Lowered plasma triglycerides | [6] |
| 10 mg/kg/day (2 weeks) | TC ↓23%, VLDL-C ↓33%, LDL-C ↓75%, TG ↓62% | [6] | ||
| Lomitapide | WHHL Rabbits | 12 mg/kg (4 weeks) | Plasma Cholesterol ↓70%, Triglycerides ↓45% | [7] |
| JTT-130 | Guinea Pigs | Not specified | Plasma LDL-C ↓25%, TG ↓30% vs. control; No hepatic lipid accumulation | [3] |
| Rats | Not specified | Decreased fat consumption and body weight gain | [8] | |
| SLx-4090 | Rats | ~7 mg/kg (ED50) | Reduced postprandial lipids by >50% | [5] |
| Mice (high-fat diet) | Not specified | Decreased LDL-C and TG without liver enzyme elevation or hepatic fat increase | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures involved in studying MTP function, the following diagrams are provided in the DOT language for Graphviz.
Caption: MTP's role in lipoprotein assembly and points of inhibition.
Caption: Experimental workflow for evaluating MTP inhibitors.
Experimental Protocols
In Vitro MTP Activity Assay (Fluorescence-based)
This protocol is adapted from a common fluorescence-based MTP activity assay.[9][10]
Materials:
-
MTP inhibitor compound (e.g., CP-346086, Lomitapide)
-
Purified MTP or cell/tissue homogenate containing MTP
-
Donor vesicles containing a fluorescently quenched lipid (e.g., NBD-triolein)
-
Acceptor vesicles (e.g., unilamellar phosphatidylcholine vesicles)
-
Assay buffer (e.g., 10 mM Tris, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~465 nm, Emission: ~535 nm)
Procedure:
-
Prepare serial dilutions of the MTP inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add the assay buffer.
-
Add the MTP inhibitor dilutions to the respective wells.
-
Add the MTP source (purified protein or homogenate) to all wells except the blank.
-
Add the acceptor vesicles to all wells.
-
Initiate the reaction by adding the donor vesicles to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the increase in fluorescence intensity using a fluorescence plate reader.
-
Calculate the percent inhibition of MTP activity for each inhibitor concentration and determine the IC50 value.
Cell-based Apolipoprotein B (ApoB) Secretion Assay (ELISA)
This protocol describes the measurement of ApoB secretion from HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTP inhibitor compound
-
Oleic acid-BSA complex (optional, to stimulate lipoprotein secretion)
-
Human ApoB ELISA kit
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Seed HepG2 cells in a multi-well plate and grow to confluency.
-
Pre-incubate the cells with serum-free medium for a few hours.
-
Treat the cells with various concentrations of the MTP inhibitor in serum-free medium for a specified duration (e.g., 24 hours). Oleic acid-BSA complex can be co-incubated to enhance ApoB secretion.
-
After the incubation period, collect the cell culture medium.
-
Centrifuge the collected medium to remove any cell debris.
-
Quantify the amount of secreted ApoB in the medium using a human ApoB ELISA kit according to the manufacturer's instructions.[11][12][13]
-
Lyse the cells and determine the total protein concentration using a BCA protein assay.
-
Normalize the secreted ApoB levels to the total cell protein content.
-
Calculate the percent inhibition of ApoB secretion and determine the IC50 value.
In Vivo Hyperlipidemic Animal Model and Efficacy Testing
This protocol outlines a general procedure for evaluating MTP inhibitors in a diet-induced hyperlipidemic mouse model.
Materials:
-
ApoE-/- mice or C57BL/6J mice
-
High-fat diet (Western diet)
-
MTP inhibitor compound formulated for oral administration
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Kits for measuring plasma total cholesterol, LDL-C, HDL-C, and triglycerides
-
Equipment for liver tissue collection and processing
-
Oil Red O staining kit for hepatic lipid analysis
Procedure:
-
Induce hyperlipidemia in the mice by feeding them a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Divide the hyperlipidemic mice into control and treatment groups.
-
Administer the MTP inhibitor or vehicle (control) to the respective groups daily via oral gavage for a defined treatment period (e.g., 2-4 weeks).
-
At the end of the treatment period, collect blood samples for plasma lipid analysis.
-
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available kits.
-
Euthanize the animals and collect the livers.
-
Fix a portion of the liver for histological analysis and freeze the remaining portion for biochemical analysis.
-
Perform Oil Red O staining on liver sections to visualize and quantify hepatic lipid accumulation.[14]
-
Homogenize the frozen liver tissue to measure hepatic triglyceride content.
-
Compare the plasma lipid profiles and hepatic lipid content between the control and treatment groups to assess the in vivo efficacy of the MTP inhibitor.
Conclusion
The choice of an MTP inhibitor for research purposes depends heavily on the specific scientific question being addressed. For studies requiring systemic MTP inhibition to understand its broad physiological roles, Lomitapide is a well-characterized option. In contrast, for investigations focused on the specific contribution of intestinal MTP to lipid absorption and postprandial hyperlipidemia, intestine-specific inhibitors like JTT-130 and SLx-4090 offer the advantage of minimizing confounding hepatic effects. This guide provides the foundational data and methodologies to assist researchers in making an informed decision and designing robust experiments to explore the multifaceted functions of MTP.
References
- 1. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New lipid modulating drugs: the role of microsomal transport protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JTT-130, a microsomal triglyceride transfer protein (MTP) inhibitor lowers plasma triglycerides and LDL cholesterol concentrations without increasing hepatic triglycerides in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, SLx-4090: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTP inhibitor decreases plasma cholesterol levels in LDL receptor-deficient WHHL rabbits by lowering the VLDL secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JTT-130, a Novel Intestine-Specific Inhibitor of Microsomal Triglyceride Transfer Protein, Reduces Food Preference for Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. roarbiomedical.com [roarbiomedical.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. abcam.com [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CP-346086 Dihydrate on Lipid Metabolism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of therapeutic compounds on cellular processes is paramount. This guide provides a comparative analysis of CP-346086 dihydrate and its influence on the gene expression of lipid metabolism enzymes, benchmarked against alternative therapeutic strategies.
CP-346086 is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a key player in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. By hindering MTP, CP-346086 effectively reduces the secretion of triglycerides, very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol from the liver and intestine. This mechanism has positioned MTP inhibitors as a therapeutic option for hyperlipidemia. However, a critical question for researchers is whether this lipid-lowering effect is accompanied by direct modulation of the genes encoding the enzymatic machinery of lipid synthesis.
This guide delves into the available data on CP-346086's effects on the gene expression of lipid metabolism enzymes and contrasts it with fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist with a distinct mechanism of action.
Comparative Analysis of Gene Expression Effects
Available evidence suggests that CP-346086's primary mechanism of lowering plasma lipids is through the post-translational inhibition of MTP, thereby blocking lipoprotein assembly and secretion, rather than by directly altering the transcription of genes involved in lipid synthesis. Studies in HepG2 cells have shown that CP-346086 inhibits apoB and triglyceride secretion without affecting lipid synthesis itself.[1] This implies a minimal direct impact on the mRNA levels of key lipogenic enzymes.
In contrast, fibrates, such as fenofibrate, directly engage with nuclear receptors to modulate gene expression. Fenofibrate activates PPARα, a transcription factor that plays a central role in regulating lipid metabolism. This activation leads to a decrease in the expression of genes involved in fatty acid synthesis, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC), while simultaneously increasing the expression of genes involved in fatty acid oxidation.
The following table summarizes the comparative effects of this compound and fenofibrate on the gene expression of key lipid metabolism enzymes, based on current understanding.
| Gene Target | This compound (MTP Inhibitor) - Inferred | Fenofibrate (PPARα Agonist) |
| Fatty Acid Synthase (FASN) | No significant change | ↓ (Suppression) |
| Acetyl-CoA Carboxylase (ACACA) | No significant change | ↓ (Suppression) |
| Stearoyl-CoA Desaturase (SCD) | No significant change | ↓ (Suppression) |
| Carnitine Palmitoyltransferase 1A (CPT1A) | No significant change | ↑ (Induction) |
| Acyl-CoA Oxidase 1 (ACOX1) | No significant change | ↑ (Induction) |
Note: The effects of CP-346086 on gene expression are inferred from studies indicating no direct impact on lipid synthesis. Direct quantitative data from head-to-head gene expression studies are limited.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of CP-346086 and fenofibrate are best visualized through their respective signaling pathways.
References
Natural vs. Synthetic MTP Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of natural and synthetic Microsomal Triglyceride Transfer Protein (MTP) inhibitors, supported by experimental data and detailed methodologies.
Microsomal Triglyceride Transfer Protein (MTP) plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. Its inhibition presents a therapeutic strategy for managing hyperlipidemia. While synthetic MTP inhibitors have demonstrated clinical efficacy, concerns regarding their side effects have prompted exploration into natural alternatives. This guide compares the performance of both classes of inhibitors.
Quantitative Comparison of MTP Inhibitors
The following tables summarize the available quantitative data on the efficacy of various natural and synthetic MTP inhibitors. A key distinction is the mechanism of action: synthetic inhibitors typically act via direct inhibition of MTP activity, whereas many natural products appear to downregulate MTP gene expression.
Table 1: Synthetic MTP Inhibitors - Direct Inhibition
| Inhibitor | MTP Inhibition IC50 | Cell Line/System | Key Findings & Side Effects |
| Lomitapide | 8 nM[1][2] | In vitro | Potent MTP inhibitor. Reduces LDL-C by over 50%. Associated with significant gastrointestinal adverse effects and hepatic steatosis.[2] |
| Dirlotapide | Not specified | Canine model | Gut-selective MTP inhibitor used for weight loss in obese dogs. |
| SLx-4090 | Not specified | Human clinical trials | Enterocyte-specific MTP inhibitor, not systemically absorbed, aimed at reducing gastrointestinal and hepatic side effects. |
Table 2: Natural Products - MTP Inhibition/Expression Modulation
| Natural Product | Effect on MTP | Cell Line/System | Quantitative Data |
| Fresh Garlic Extract | Downregulation of MTP mRNA | HepG2 cells | 6 g/L extract caused a 72% reduction in MTP mRNA levels.[3] |
| Fresh Garlic Extract | Downregulation of MTP mRNA | Caco-2 cells | 6 g/L extract caused a 59% reduction in MTP mRNA levels.[3] |
| Bitter Melon Juice | Downregulation of MTP mRNA | HepG2 cells | Significantly reduced MTP mRNA expression.[4] |
| Naringenin (Citrus Flavonoid) | Downregulation of MTP expression | HepG2 cells | Decreased MTP expression. |
| Quercetin (Flavonoid) | Inhibition of apoB secretion | Caco-2 cells | Reduced triglyceride synthesis and moderately decreased MTP activity. |
Signaling Pathways and Mechanisms
The differing mechanisms of synthetic and natural MTP inhibitors are visualized below. Synthetic inhibitors directly block the MTP protein, while many natural products appear to interfere with the transcription of the MTP gene.
Caption: Direct inhibition of MTP by synthetic inhibitors like Lomitapide.
Caption: Downregulation of MTP gene expression by natural products.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Fluorometric MTP Activity Assay
This protocol is based on a sensitive, homogeneous fluorometric assay for the continuous measurement of MTP activity.[5][6][7][8][9]
a. Experimental Workflow
Caption: Workflow for the fluorometric MTP activity assay.
b. Materials
-
Donor particles (containing fluorescently labeled neutral lipid)
-
Acceptor particles
-
MTP Assay Buffer
-
MTP source (e.g., HepG2 cell homogenate or partially purified MTP)
-
Fluorimeter with excitation at 465 nm and emission at 535 nm
-
37°C incubator
-
Microplate
c. Procedure
-
Preparation of HepG2 Cell Homogenate:
-
Grow HepG2 cells to confluence.
-
Suspend cells in homogenization buffer (e.g., 150 mM NaCl, 10 mM Tris, 1 mM EDTA, pH 7.4, with protease inhibitors).
-
Sonicate the cell suspension on ice.[6]
-
-
Assay Reaction:
-
In a microplate well, prepare a master mix containing the assay buffer, donor particles, and acceptor particles.
-
Add the MTP source (e.g., 100 µg of homogenate protein) to the well to initiate the transfer reaction. The total assay volume is typically 200 µl.[6]
-
Prepare a blank control well containing all components except the MTP source.
-
-
Incubation:
-
Seal the plate and incubate for 3-6 hours at 37°C.[8]
-
-
Measurement:
Quantitative Real-Time PCR (qPCR) for MTP Gene Expression
This protocol outlines the steps for quantifying MTP mRNA levels in cells treated with potential inhibitors.[10][11][12]
a. Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Garlic inhibits microsomal triglyceride transfer protein gene expression in human liver and intestinal cell lines and in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid lowering effects of Momordica charantia (Bitter Melon) in HIV-1-protease inhibitor-treated human hepatoma cells, HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. roarbiomedical.com [roarbiomedical.com]
- 7. roarbiomedical.com [roarbiomedical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. MTP Activity Assay Kit Supplied by Roar Biomedical, Inc. [sigmaaldrich.com]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. gene-quantification.de [gene-quantification.de]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of CP-346086 Dihydrate Cross-reactivity with Lipid Transfer Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-346086 dihydrate is a highly potent inhibitor of Microsomal Triglyceride Transfer Protein (MTP), a key intracellular protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins.[1] Existing studies have demonstrated its efficacy in inhibiting MTP in both human and rodent models, leading to a significant reduction in plasma cholesterol and triglycerides.[1] While direct, comprehensive cross-reactivity studies against a panel of other lipid transfer proteins are lacking, some evidence suggests a degree of selectivity for MTP. For instance, in HepG2 cells, CP-346086 was shown to inhibit apoB and triglyceride secretion without affecting apolipoprotein A-I (apoA-I) secretion or overall lipid synthesis.[1] Furthermore, a study in 3T3-L1 adipocytes indicated that CP-346086 had no effect on the secretion of phospholipids.[2]
This guide provides a summary of the known inhibitory activity of CP-346086 against MTP and outlines the necessary experimental protocols to evaluate its potential cross-reactivity with CETP, PLTP, and LCAT, crucial proteins in lipid metabolism.
Data Presentation: CP-346086 Inhibitory Activity
The following table summarizes the known quantitative data for the inhibitory activity of CP-346086. The lack of data for other lipid transfer proteins highlights the need for further experimental investigation.
| Target Protein | Species | Assay Type | IC50 (nM) | Reference |
| Microsomal Triglyceride Transfer Protein (MTP) | Human | In vitro inhibition | 2.0 | [1] |
| Rodent | In vitro inhibition | 2.0 | [1] | |
| HepG2 cells (apoB & triglyceride secretion) | Cell-based assay | 2.6 | [1] | |
| Cholesteryl Ester Transfer Protein (CETP) | - | - | Data not available | - |
| Phospholipid Transfer Protein (PLTP) | - | - | Data not available | - |
| Lecithin-Cholesterol Acyltransferase (LCAT) | - | - | Data not available | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and a proposed experimental approach, the following diagrams are provided.
References
Unveiling the In Vivo Efficacy of CP-346086 Dihydrate in WHHL Rabbits: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of the microsomal triglyceride transfer protein (MTP) inhibitor, CP-346086 dihydrate, with other prominent cholesterol-lowering agents in the Watanabe Heritable Hyperlipidemic (WHHL) rabbit model. This guide synthesizes available experimental data to offer an objective performance assessment.
The WHHL rabbit is a widely utilized animal model for familial hypercholesterolemia, a genetic disorder characterized by high levels of low-density lipoprotein (LDL) cholesterol, leading to premature atherosclerosis. Evaluating the potency of novel lipid-lowering drugs in this model is a critical step in preclinical development.
Performance Comparison of Lipid-Lowering Agents in WHHL Rabbits
Table 1: Efficacy of MTP Inhibitors on Plasma Lipids
| Compound | Animal Model | Dosage | Treatment Duration | Total Cholesterol Reduction | Triglyceride Reduction | Reference |
| Implitapide | WHHL Rabbits | 12 mg/kg/day | 4 weeks | 70% | 45% | [1] |
| Lomitapide | WHHL Rabbits | 10 mg/kg/day | 14 days | Significant Reduction | Significant Reduction | |
| CP-346086 | Rats and Mice | 10 mg/kg/day | 2 weeks | 23% (Total), 75% (LDL) | 62% | [2] |
| CP-346086 | Healthy Humans | 30 mg/day | 2 weeks | 47% (Total), 72% (LDL) | 75% | [2] |
Table 2: Efficacy of Statin Alternatives on Plasma Lipids in WHHL Rabbits
| Compound | Drug Class | Dosage | Treatment Duration | Total Cholesterol Reduction | Triglyceride Reduction | Reference |
| Pravastatin | Statin | 50 mg/kg/day | 24 weeks | 28% | 16% | [1] |
| Simvastatin | Statin | 10 mg/kg/day | 24 weeks | Significant Reduction | Significant Reduction | [3] |
| Atorvastatin | Statin | 2.5 mg/kg/day | 12 months | 49% | Not Reported | [4] |
Table 3: Efficacy of Other Cholesterol-Lowering Agents
| Compound | Drug Class | Animal Model | Dosage | Treatment Duration | Lipid Profile Changes | Reference |
| Ezetimibe | Cholesterol Absorption Inhibitor | Atherosclerotic Rabbit Model | 0.6 mg/kg/day | Not Specified | No significant change in raised plasma lipid profile | [5] |
| Ezetimibe | Cholesterol Absorption Inhibitor | Human Clinical Trials | 10 mg/day | 12 weeks | 13% Total Cholesterol Reduction, 8% Triglyceride Reduction | [6] |
| PCSK9 Inhibitors (general) | PCSK9 Inhibitor | Human Clinical Trials (Familial Hypercholesterolemia) | Not Applicable | Not Applicable | ~49.1% LDL Reduction | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the protocols used in key studies cited in this guide.
MTP Inhibitor (Implitapide) Study in WHHL Rabbits
-
Animals: Male WHHL rabbits.
-
Treatment: Oral administration of Implitapide at a dose of 12 mg/kg body weight, once daily for 4 weeks.
-
Lipid Analysis: Plasma cholesterol and triglyceride levels were measured at the end of the 4-week treatment period.
-
VLDL Secretion Rate: The secretion rate of very-low-density lipoprotein (VLDL) was also assessed and was found to be decreased by 80% in the treatment group.[1]
Statin (Pravastatin) Study in WHHL Rabbits
-
Animals: Young (2-3 months old) WHHL rabbits.
-
Treatment: Oral administration of pravastatin at a dose of 50 mg/kg per day for 24 weeks. A control group received water.
-
Lipid Analysis: Serum levels of cholesterol, phospholipids, and triacylglycerol were measured.[1]
-
Atherosclerosis Assessment: The progression of coronary atherosclerosis was evaluated. The incidence of atherosclerosis in the four main coronary arteries was significantly reduced in the treated group.[1]
Ezetimibe Study in an Atherosclerotic Rabbit Model
-
Animals: Rabbits with induced femoral atherosclerosis fed an atherogenic diet.
-
Treatment: Oral administration of ezetimibe at a dose of 0.6 mg/kg/day.
-
Lipid Analysis: Plasma total cholesterol and triglycerides were measured using standard enzymatic methods. Lipoprotein fractions (VLDL, IDL, LDL, HDL) were isolated by sequential flotation-ultracentrifugation.[5]
Mechanism of Action and Signaling Pathways
Understanding the molecular pathways through which these drugs exert their effects is fundamental for drug development and targeted therapeutic strategies.
MTP Inhibition Pathway
Microsomal triglyceride transfer protein (MTP) is essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as VLDL from the liver and chylomicrons from the intestine.[8] CP-346086 and other MTP inhibitors block this process, leading to a significant reduction in the levels of VLDL and consequently LDL in the circulation.[8]
Statin Pathway: HMG-CoA Reductase Inhibition
Statins, such as atorvastatin and simvastatin, are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[9] By inhibiting this enzyme, statins decrease intracellular cholesterol levels, which leads to the upregulation of LDL receptors on the surface of liver cells and increased clearance of LDL from the bloodstream.
Ezetimibe Pathway: NPC1L1 Inhibition
Ezetimibe lowers cholesterol by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes in the small intestine.[10] NPC1L1 is crucial for the absorption of dietary and biliary cholesterol. By blocking this transporter, ezetimibe reduces the amount of cholesterol absorbed into the body.
PCSK9 Inhibition Pathway
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to LDL receptors on the surface of hepatocytes, targeting them for degradation. This reduces the number of LDL receptors available to clear LDL from the blood, leading to higher LDL cholesterol levels. PCSK9 inhibitors are monoclonal antibodies that bind to PCSK9, preventing it from interacting with the LDL receptor. This leads to an increased number of LDL receptors on liver cells and enhanced clearance of LDL cholesterol from the circulation.
Conclusion
The available data indicates that MTP inhibitors, exemplified by Implitapide in WHHL rabbits, demonstrate potent cholesterol and triglyceride-lowering effects. This compound, belonging to the same class, has shown significant efficacy in other animal models and humans. When compared to established therapies, MTP inhibitors appear to offer a robust reduction in plasma lipids. Statins also provide a significant, though in some reported cases, a less dramatic reduction in cholesterol in the WHHL model. Ezetimibe's effect on plasma lipids alone appears to be modest in rabbits, though it is known to have synergistic effects with statins. PCSK9 inhibitors represent a highly effective class of drugs for LDL reduction, primarily demonstrated in human studies.
The choice of a therapeutic agent will depend on the specific research or clinical context, considering the mechanism of action, efficacy, and potential side effects. The WHHL rabbit model remains an invaluable tool for the preclinical assessment of such novel lipid-lowering therapies. Further head-to-head comparative studies in this model would be beneficial for a more definitive assessment of the relative efficacy of these different classes of drugs.
References
- 1. Preventive effect of pravastatin sodium, a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, on coronary atherosclerosis and xanthoma in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of simvastatin on serum lipids and atherosclerosis in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of Cardiac Hypertrophy by Atorvastatin in a Transgenic Rabbit Model of Human Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ezetimibe reduces plaque inflammation in a rabbit model of atherosclerosis and inhibits monocyte migration in addition to its lipid-lowering effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does ezetimibe lower triglycerides? [drugs.com]
- 6. Qualitative and Quantitative Effects of PCSK9 Inhibitors in familial Hypercholesterolemia: a Synthetic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Contribution of the WHHL rabbit, an animal model of familial hypercholesterolemia, to elucidation of the anti-atherosclerotic effects of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The History of the WHHL Rabbit, an Animal Model of Familial Hypercholesterolemia (II): - Contribution to the Development and Validation of the Therapeutics for Hypercholesterolemia and Atherosclerosis - - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PCSK9 Inhibitors: A Novel Therapeutic Target Enters Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CP-346086 Dihydrate: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for CP-346086 dihydrate, a potent microsomal triglyceride transfer protein (MTP) inhibitor used in research and development. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Summary of Safety and Handling Information
All personnel handling this compound should be thoroughly familiar with the information presented in the Safety Data Sheet (SDS). The following table summarizes key safety and handling data.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 186390-48-7 |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Serious Eye Damage (Category 1) |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical resistant gloves (e.g., nitrile rubber), lab coat. |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |
| First Aid: Skin | Wash with plenty of soap and water. |
| First Aid: Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| First Aid: Inhalation | Move person into fresh air. |
| Spill Response | Absorb spill with inert material (e.g., dry sand or earth) and place in a chemical waste container. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
Step-by-Step Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.
-
Waste Identification and Segregation:
-
Unused or expired this compound should be treated as hazardous chemical waste.
-
Contaminated materials, such as personal protective equipment (gloves, lab coats), disposable labware (pipette tips, tubes), and spill cleanup materials, must also be segregated as hazardous waste.
-
-
Container Management:
-
Use only approved, properly labeled hazardous waste containers.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.
-
Keep the waste container securely closed when not in use.
-
-
Waste Collection and Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Maintain a log of the waste generated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a copy of the Safety Data Sheet for this compound.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling CP-346086 Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of CP-346086 dihydrate, a potent microsomal triglyceride transfer protein (MTP) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling potent pharmaceutical compounds and information on the known effects of MTP inhibitors.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling to ensure appropriate protective measures are in place. The following table summarizes recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as powder) | - Full-face powered air-purifying respirator (PAPR) or a certified respirator with appropriate particulate filters.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of the potent compound. Full respiratory protection is critical. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[1] |
| General Laboratory Handling | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to prevent incidental contact. |
Operational Plans: Step-by-Step Guidance
1. Preparation and Handling:
-
Pre-Work Checklist:
-
Review all available safety information and conduct a thorough risk assessment.
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Decontaminate the work surface before and after use.
-
Prepare a spill kit appropriate for the quantity of compound being handled.
-
-
Handling Procedures:
-
All weighing, reconstitution, and aliquotting of this compound powder should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated, clearly labeled equipment for handling this compound.
-
When preparing solutions, add the solvent to the powder slowly to avoid generating dust.
-
2. Spill Management:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If safe to do so, and with appropriate PPE, cover the spill with an absorbent material.
-
Gently collect the absorbed material and spilled powder using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Solid Compound | - Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. | To ensure proper handling and disposal in accordance with regulations for potent pharmaceutical compounds. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure from contaminated items.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | To prevent unwanted chemical reactions and ensure proper disposal.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To prevent secondary contamination from used protective equipment.[1] |
Experimental Workflow for Handling this compound
Figure 1: Safe Handling Workflow for this compound
Signaling Pathway Context: MTP Inhibition
CP-346086 is an inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. By inhibiting MTP, CP-346086 reduces the secretion of very-low-density lipoprotein (VLDL) from the liver and chylomicrons from the intestine, leading to a decrease in plasma triglycerides and cholesterol.
Figure 2: Simplified MTP Inhibition Pathway
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
